GSK6853

Catalog No.
S529491
CAS No.
M.F
C22H27N5O3
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK6853

Product Name

GSK6853

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1

InChI Key

FQWDVNSBYDXPIO-CQSZACIVSA-N

SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

solubility

Soluble in DMSO, not in water

Synonyms

GSK6853; GSK 6853; GSK-6853.

Canonical SMILES

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

Isomeric SMILES

C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C

The exact mass of the compound N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide is 409.2114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK6853 BRPF1 bromodomain inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Rationale and Discovery Workflow

The research was initiated because BRPF1 is a scaffolding protein crucial for assembling MOZ/MORF histone acetyltransferase complexes, but the specific function of its bromodomain was poorly understood due to a lack of high-quality chemical tools [1]. While the initial inhibitor GSK5959 was potent and selective, its high lipophilicity and low solubility made it unsuitable for cellular and in vivo studies [1].

The discovery team employed a structure-based drug design approach. The crystal structure of GSK5959 bound to the BRPF1 bromodomain revealed critical interactions and guided the optimization strategy [1]. The workflow involved iterative cycles of compound design, synthesis, and evaluation.

The diagram below illustrates the key structural insights and optimization strategy.

G start Initial Lead: GSK5959 insight1 Structural Insight: - KAc binding via benzimidazolone carbonyl - Intramolecular H-bond from 2-OMe group - 6-position points to Asn651 start->insight1 strategy1 Optimization Strategy: - Introduce basic nitrogen at 6-position - Goal: H-bond with Asn651 & improve solubility insight1->strategy1 result1 Key Compound: Piperazine (28) - Maintained potency - Improved solubility - Maintained selectivity strategy1->result1

A critical breakthrough was modifying the 6-position of the benzimidazolone core. Replacing the carbon-linked piperidine with a piperazine (Compound 28 in the research) introduced a nitrogen that could form a favorable hydrogen bond with the backbone carbonyl of Asn651. This change maintained high potency while significantly improving aqueous solubility, achieving a key objective of the campaign [1].

Experimental Validation

The characterization of GSK6853 and its precursors involved several key experimental protocols to confirm target engagement and functional activity.

  • Biophysical Binding Assays: BROMOscan (a competitive binding assay against a panel of 34 bromodomains) was used to determine binding affinity (Kd) and selectivity profile [1].
  • Cellular Target Engagement: The NanoBRET assay was utilized to demonstrate cellular target engagement and determine the half-maximal inhibitory concentration (IC50) in a live-cell setting [1].
  • Functional Cellular Assays: Standard cellular viability assays (e.g., Cell Counting Kit-8, CCK-8) were performed on relevant cancer cell lines to confirm that BRPF1 inhibition by this compound led to anti-proliferative effects [2] [3].

Current Research Applications

Since its development, this compound has been widely adopted as a research tool to investigate the role of BRPF1 in various cancers. The table below summarizes some key findings.

Cancer Type Reported Role of BRPF1 / Effect of this compound
Breast Cancer BRPF1 is essential in estrogen receptor-positive (ER+) cells; this compound inhibits cell cycle progression, reduces proliferation, and counteracts resistance to endocrine therapy [3].
Gliomas (Brain Cancer) BRPF1 is a potential drug target; its inhibition or knockdown attenuates glioma cell proliferation and colony formation [2].
Acute Myeloid Leukemia (AML) & Hepatocellular Carcinoma (HCC) BRPF1 is an actionable oncogenic target; studies use virtual screening and AI to discover new chemotypes for inhibition [4] [5].
General Oncogenic Role A 2025 review confirms BRPF1 is frequently dysregulated in cancer and that its inhibitors show promising preclinical efficacy [6].

References

BRPF1 bromodomain function and mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Architecture of BRPF1

BRPF1 functions as a master scaffolding protein and a multivalent chromatin reader. Its structure enables the assembly of multi-subunit histone acetyltransferase (HAT) complexes and facilitates their recruitment to specific genomic locations.

Domain Organization and Functions

The table below outlines the key structural domains of BRPF1 and their specific molecular functions.

Domain Acronym Molecular Function Binding Specificity / Role
Sfp1-like C2H2 Zinc Finger SZ Unknown; BRPF1-specific Function not fully characterized; unique to BRPF1 [1] [2]
BRPF1-specific N-terminal BN Scaffolding Associates with the MYST domain of KAT6A/KAT6B/KAT7 [1] [2]
Enhancer of Polycomb-like 1 EPC-I Scaffolding Works with BN domain to interact with MYST HATs (KAT6A/KAT6B) [1] [2]
PHD-Zinc Knuckle-PHD PZP Chromatin Reader Binds unmodified histone H3 tails (via PHD1) and linker DNA (via PHD2) [1] [2]
Bromodomain BrD Chromatin Reader Recognizes acetylated lysines on histones H2A (K5ac), H3 (K14ac), and H4 (K12ac) [2]
Pro-Trp-Trp-Pro PWWP Chromatin Reader Recognizes histone H3 trimethylated at lysine 36 (H3K36me3) [1] [2]
Enhancer of Polycomb-like 2 EPC-II Scaffolding Interacts with accessory proteins ING4/5 and MEAF6 [1] [2]

BRPF1 exists in several isoforms. The functional BRPF1B isoform contains the intact bromodomain, while the BRPF1A isoform has a 6-residue insertion in this domain that impairs its ability to bind acetylated lysines, highlighting the critical role of an intact bromodomain for its reader function [2].

Mechanism of Action: The BRPF1 Complex in Chromatin Regulation

BRPF1 operates primarily as the central scaffold for the assembly of a tetrameric HAT complex. The core mechanism involves recruiting catalytic and accessory subunits to chromatin to promote targeted histone acetylation.

brpf1_mechanism cluster_complex BRPF1-KAT6A/KAT6B Complex BRPF1 BRPF1 KAT6A_B KAT6A/KAT6B (MYST HAT) BRPF1->KAT6A_B EPC-I/BN ING5 ING5/ING4 (H3K4me3 Reader) BRPF1->ING5 EPC-II MEAF6 MEAF6 (Scaffold) BRPF1->MEAF6 EPC-II Nucleosome Nucleosome BRPF1->Nucleosome PZP, BrD, PWWP H3K23ac H3K23ac H3K14ac H3K9ac KAT6A_B->H3K23ac MYST Domain Catalyzes Acetylation ING5->Nucleosome PHD Reads H3K4me3

The BRPF1 complex mechanism shows how the scaffold protein BRPF1 assembles other subunits and recruits them to chromatin, leading to targeted histone acetylation. This multi-subunit complex is recruited to specific genomic loci through the combinatorial reading of histone marks by its multiple reader domains. The PWWP domain's recognition of H3K36me3 (a mark of actively transcribed regions) and the ING5 subunit's binding to H3K4me3 (a mark of active promoters) ensure the complex is targeted to transcriptionally active chromatin. Once recruited, the MYST domain of KAT6A or KAT6B catalyzes the acetylation of histone H3 at lysines 23, 14, and 9. H3K23ac is a particularly notable mark mediated by this complex [3] [1]. This acetylation neutralizes the positive charge of histones, loosening chromatin structure and facilitating the recruitment of additional transcription factors and co-activators to promote gene expression.

Biological Roles and Dysregulation in Disease

The BRPF1-KAT6A/KAT6B complex is a critical regulator of gene expression programs essential for normal development. Its dysregulation is directly implicated in human diseases, ranging from neurodevelopmental disorders to cancer.

Physiological Functions
  • Embryonic Development: Mouse knockout studies show that BRPF1 is indispensable for embryogenesis, with ablation causing lethality around E9.5. Defects include impaired vascular formation and neural tube closure [1] [4].
  • Neurodevelopment and Cognition: BRPF1 is highly expressed in the brain. Forebrain-specific knockout in mice leads to neocortical disorganization, hypoplasia of the corpus callosum, and agenesis of the hippocampal dentate gyrus. Studies on neurons with partial BRPF1 knockdown show reduced excitatory and inhibitory synaptic transmission, linking it to learning and memory [1].
  • Hematopoiesis: BRPF1 is vital for blood cell development. Gene knockout in mice results in severe bone marrow failure, anemia, and death shortly after birth [3] [5].
Pathological Implications
  • Neurodevelopmental Disorder: Heterozygous germline mutations in BRPF1 cause "Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis" (IDDDFP), establishing BRPF1 as a haploinsufficient disease gene [2] [5].
  • Cancer: Somatic alterations and overexpression of BRPF1 contribute to oncogenesis across various malignancies by dysregulating acetylation-dependent transcriptional programs. The table below summarizes key cancer associations and proposed mechanisms.
Cancer Type Role of BRPF1 Proposed Mechanism
Liver Cancer Oncogene; therapeutic target Promotes tumorigenesis; BRPF1 loss suppresses cancer in models [3]
Leukemia & Medulloblastoma Oncogene Somatic mutations and dysregulation drive disease [1]
Triple-Negative Breast Cancer (TNBC) Mediator of Taxol resistance Binds to and upregulates the ABCB1 promoter, inducing a multidrug-resistant phenotype [6]
Endocrine Therapy-Resistant Breast Cancer Essential gene for cell survival Regulates chromatin accessibility and silences ERα expression; its inhibition blocks proliferation [7]
Lower-Grade Glioma Promotes cell proliferation Potential drug target; inhibition attenuates glioma cell growth and colony formation [8]

BRPF1 as a Therapeutic Target

The bromodomain of BRPF1, with its well-defined binding pocket for acetylated lysines, presents a druggable target. Inhibiting this pocket disrupts the recruitment function of BRPF1, offering a strategy to counteract its dysregulation in disease.

Development of BRPF1 Bromodomain Inhibitors

Several selective small-molecule inhibitors have been developed through structure-based drug design. For instance, the crystal structure of the human BRPF1 bromodomain in complex with a ligand like BZ032 (PDB: 5O5A) provides a high-resolution view of these interactions and serves as a blueprint for inhibitor optimization [9]. Key compounds include:

  • GSK6853 and GSK5959: Used in preclinical studies to validate BRPF1 as a target in endocrine therapy-resistant breast cancer models [7].
  • PFI-4 and OF-1: Shown to sensitize Taxol-resistant TNBC cells when used in combination with Taxol [6].
Key Experimental Protocols for Target Validation
1. Chromatin Profiling (CUT&RUN) to Map BRPF1 Genomic Binding

Purpose: Identify direct genomic targets of BRPF1, such as the ABCB1 promoter in Taxol-resistant cells [6]. Procedure:

  • Cell Fixation: Use formaldehyde to crosslink proteins to DNA.
  • Chromatin Digestion: Permeabilize cells and incubate with antibody against BRPF1 and protein A-Micrococcal Nuclease (MNase) fusion protein.
  • MNase Activation: Add calcium to activate MNase, which cleaves DNA at BRPF1 binding sites.
  • DNA Extraction & Purification: Reverse crosslinks and purify the released DNA fragments.
  • Analysis: Quantify target loci (e.g., ABCB1 promoter) via qPCR or sequence libraries for genome-wide mapping (CUT&RUN-seq).
2. Functional Validation using BRPF1 Inhibitors

Purpose: Assess the therapeutic effect of BRPF1 bromodomain inhibition in cancer models [6] [8] [7]. Procedure:

  • Cell Viability Assay: Seed cancer cells (e.g., TNBC, glioma, breast cancer) in 96-well plates.
  • Drug Treatment: Treat cells with a BRPF1 inhibitor (e.g., this compound, PFI-4) alone or in combination with standard-of-care drugs (e.g., Taxol). Include DMSO as a vehicle control.
  • Incubation & Measurement: Incubate for 72-96 hours. Measure cell viability using a luminescence-based (CellTiter-Glo) or colorimetric (CCK-8) assay.
  • Data Analysis: Calculate half-maximal inhibitory concentration (IC50) values and perform statistical analysis to determine synergy.
3. Transcriptome Analysis upon BRPF1 Knockdown/Knockout

Purpose: Determine global gene expression changes dependent on BRPF1 function [6] [7]. Procedure:

  • Gene Silencing: Knock down BRPF1 in cells using siRNA or knock out using CRISPR-Cas9.
  • RNA Extraction: Harvest cells after 72-96 hours and extract total RNA.
  • RNA Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (RNA-Seq).
  • Bioinformatic Analysis: Map sequences to a reference genome, identify differentially expressed genes, and perform pathway enrichment analysis (e.g., GSEA, GO, KEGG).

resistance_mechanism BRPF1 BRPF1 ABCB1_Promoter ABCB1_Promoter BRPF1->ABCB1_Promoter Binds & Activates BRPF1_Inhibitor BRPF1 Inhibitor BRPF1_Inhibitor->BRPF1 Blocks Bromodomain ABCB1_mRNA ABCB1 mRNA ABCB1_Promoter->ABCB1_mRNA Pgp P-glycoprotein (P-gp) ABCB1_mRNA->Pgp Taxol_Efflux Taxol Efflux & Resistance Pgp->Taxol_Efflux

This diagram illustrates how BRPF1 promotes Taxol resistance by activating ABCB1 gene expression, and how its inhibition can reverse this process.

Conclusion and Future Perspectives

BRPF1 is a multifaceted epigenetic regulator whose function as a scaffold and chromatin reader is critical for normal development and is pathologically dysregulated in cancer and other diseases. Its bromodomain is a key functional module, making it a promising therapeutic target.

Future research should focus on:

  • Understanding Context Specificity: Delineating the mechanisms that determine BRPF1 target gene specificity in different cell types and disease states.
  • Exploring Combinatorial Therapies: Further investigating the synergy between BRPF1 inhibitors and existing chemotherapeutic or targeted agents to overcome drug resistance.
  • Advancing Clinical Translation: Addressing the current lack of pharmacokinetic and safety data for BRPF1 inhibitors to move them from preclinical to clinical studies.

References

what is GSK6853 used for in epigenetic research

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Cellular Applications and Protocols

In cell-based experiments, GSK6853 is used to elucidate the consequences of BRPF1 bromodomain inhibition. The typical workflow involves treating cells with the compound and assessing phenotypic and molecular changes.

Application Cell Lines Used Typical Treatment Concentration Key Readouts
Proliferation/Viability Assay A549, H1975 (NSCLC) [1] 0 - 400 µM (dose-response) [1] CCK-8 assay absorbance (450 nm) [1]
Clonogenic Assay A549, H1975 (NSCLC); PEO4, OVCAR-3 (Ovarian Cancer) [1] [2] 25, 50, 100 µM [1] [2] Number of colonies (≥50 cells) after 10-14 days [1]
Cell Cycle Analysis A549, H1975 (NSCLC); PEO4, OVCAR-3 (Ovarian Cancer) [1] [2] 10, 20, 50 µM for 24h-12d [1] [2] Flow cytometry (PI staining); G0/G1 phase arrest [1] [2]
Apoptosis Assay A549, H1975 (NSCLC); Ovarian Cancer cells [1] [2] 25, 50, 100 µM for 24h [1] Flow cytometry (Annexin V/PI staining); Caspase 3/7 activation [1] [2]
Migration/Invasion Assay Metastatic Ovarian Cancer cells [2] 10, 20 µM [2] Reduced cellular migration and invasion [2]
Western Blot Analysis A549, H1975 (NSCLC) [1] 50 µM [1] Downregulation of p-JAK2, p-STAT3, CCNA2 [1]

The diagram below illustrates a key signaling pathway, the BRPF1-JAK2-STAT3-CCNA2 axis, identified as a mechanism of action for this compound in Non-Small Cell Lung Cancer (NSCLC) cells [1].

gsk_mechanism This compound This compound BRPF1 BRPF1 Bromodomain (Inhibition) This compound->BRPF1 JAK2 JAK2 Phosphorylation (Reduction) BRPF1->JAK2 STAT3 STAT3 Phosphorylation (Reduction) JAK2->STAT3 CCNA2 CCNA2 (Cyclin A2) Expression (Downregulation) STAT3->CCNA2 Outcomes G0/G1 Cell Cycle Arrest Reduced Cell Proliferation Apoptosis CCNA2->Outcomes

Identified mechanism of this compound action in NSCLC models [1].

Research Applications and Disease Models

This compound has demonstrated potent anti-proliferative and anti-metastatic effects across various cancer models in preclinical research, establishing BRPF1 as a promising therapeutic target.

  • Non-Small Cell Lung Cancer (NSCLC): Research shows this compound inhibits proliferation, induces G0/G1 cell cycle arrest, and promotes apoptosis in A549 and H1975 cell lines. Transcriptomic and protein analysis revealed this occurs via disruption of the JAK2/STAT3 signaling pathway and subsequent downregulation of the cell cycle regulator CCNA2 [1].
  • Ovarian Cancer: In metastatic ovarian cancer cells, BRPF1 inhibition with this compound significantly reduces cellular migration and invasion. Treatment also leads to increased DNA damage (e.g., elevated γH2A.X), cell cycle deregulation, and activation of apoptosis [2].
  • Other Cancers: BRPF1 is implicated in gastrointestinal, genitourinary, brain, skin, breast, and hematological tumors. As a key scaffold for histone acetyltransferase complexes, its dysregulation can activate oncogenic pathways, making it a broad-interest target in cancer epigenetics [3].

Pharmacokinetics and Experimental Considerations

For in vivo studies, this compound has moderate pharmacokinetic properties. In male CD-1 mice, following a 1 mg/kg IV dose, it showed high blood clearance and a moderate terminal half-life of 1.7 hours. Oral administration (3 mg/kg) resulted in low bioavailability (22%), while the intraperitoneal (IP) route provided much higher exposure (85% bioavailability), making IP the recommended route for animal studies [4] [5].

  • Off-Target Effects: Profiling against 48 unrelated assays showed only weak off-target activities compared to its potent BRPF1 inhibition. It is recommended to use concentrations no higher than 1 μM in cell-based assays to minimize the chance of off-target effects [5] [6].
  • Solubility: The compound has good solubility in DMSO and ethanol (81 mg/mL) but is insoluble in water [5].

This compound serves as a critical tool for validating BRPF1 as a target and exploring the therapeutic potential of its inhibition in epigenetics-driven diseases, particularly cancer.

References

BRPF1-Associated MYST HAT Complexes and Their Functions

Author: Smolecule Technical Support Team. Date: February 2026

BRPF1 serves as the structural backbone for several multi-subunit HAT complexes. The following diagram illustrates the assembly and primary function of the core MOZ/MORF complex.

BRPF1_Complex BRPF1 Complex Assembly and Function MOZ MOZ/MORF (KAT6A/KAT6B) BRPF1 BRPF1 (Scaffold) MOZ->BRPF1 Binds via EPC-I/BN H3K23ac H3K23ac MOZ->H3K23ac Catalyzes Acetylation ING5 ING5 BRPF1->ING5 Binds via EPC-II MEAF6 MEAF6 BRPF1->MEAF6 Binds via EPC-II HistoneH3 Histone H3 Nucleosome BRPF1->HistoneH3 Chromatin Recruitment

BRPF1 scaffolds the HAT complex, targeting it to chromatin for H3K23 acetylation.

The biological functions of these complexes are critical for normal development. BRPF1 is essential for embryonic survival, with studies in mice showing that its loss leads to severe defects in the vasculature, neural tube, and overall cell proliferation [1]. It is particularly important for the development of the hematopoietic system and the brain [2] [1]. In humans, heterozygous mutations in the BRPF1 gene are associated with a neurodevelopmental disorder characterized by intellectual disability and developmental delay [3] [2].

How BRPF1 Regulates HAT Complex Activity

BRPF1 is not a passive scaffold but actively modulates the function of its associated HAT complexes through several key mechanisms.

  • Direct Stimulation of HAT Activity: BRPF1 binding significantly enhances the catalytic activity of MOZ and MORF towards nucleosomal substrates [4] [1].
  • Determination of Substrate Specificity: The scaffold protein can direct the acetyltransferase to specific lysine residues on histones. A striking example is KAT6A (MOZ), which on its own prefers to acetylate histone H3 lysine 14 (H3K14). When incorporated into the BRPF1-containing 4-protein complex, its preference switches to H3K23, a change mediated by BRPF1 that can increase catalytic efficiency by approximately 1000-fold [5]. Similarly, BRPF1 association can switch the specificity of HBO1 from the H4 tail to the H3 tail [6].
  • Chromatin Targeting via Multivalent Binding: BRPF1's reader domains work together to precisely localize the HAT complex to specific genomic regions [7]. The PZP domain anchors the complex to the unmodified H3 tail and linker DNA, the bromodomain engages various acetylated marks (e.g., H3K14ac, H4K5acK12ac), and the PWWP domain targets H3K36me3 marks found in gene bodies [7] [8]. This multivalent engagement ensures stable and context-specific chromatin recruitment.

BRPF1 in Cancer and Therapeutic Targeting

Dysregulation of BRPF1 is observed in multiple cancers. It is frequently overexpressed in malignancies such as hepatocellular carcinoma (HCC), where its high expression correlates with poor patient survival [3] [7]. It also plays oncogenic roles in gastrointestinal, genitourinary, breast, and hematological tumors [7]. The functional outcome of BRPF1 dysregulation can be attributed to the impaired control of histone acetylation, leading to aberrant expression of genes involved in cell proliferation, stemness, and other cancer hallmarks [3] [7].

The BRPF1 bromodomain has emerged as a promising therapeutic target. Its inhibition disrupts the chromatin-reading function of the protein. The following table summarizes key experimental findings and approaches for targeting BRPF1.

Experimental Approach / Finding Key Result Significance / Application
BRPF1 Bromodomain Inhibition (GSK5959) Inhibited HCC growth in vivo [3]. Validates the bromodomain as a druggable target for cancer therapy.
Photo-Cross-Linking & Interactome Mapping Identified novel non-histone partners (e.g., ILF3) [3]. Reveals expanded roles for BRPF1 in transcription and RNA processing; provides new avenues for research.
Fragment-Based Screening Identified multiple chemotypes with high ligand efficiency [9]. Informs the structure-based design of more potent and selective BRPF1 inhibitors.

Key Experimental Protocols for Studying BRPF1

For researchers investigating BRPF1, several advanced techniques are instrumental.

1. Identifying Non-Histone Interactors using Photo-Cross-Linking This protocol uses an engineered BRPF1 bromodomain to capture transient, low-affinity interactions that are difficult to detect with traditional methods [3].

  • Key Steps:
    • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at a specific residue (e.g., N651) in the bromodomain's acetyl-lysine binding pocket.
    • Unnatural Amino Acid Incorporation: Use an evolved orthogonal tRNA/tRNA synthetase pair in E. coli to incorporate the photo-cross-linkable amino acid 4-azido-L-phenylalanine (AzF) at the TAG codon.
    • Protein Purification: Express and purify the engineered BRPF1 bromodomain variant.
    • UV-Induced Cross-Linking: Incubate the purified protein with a cell lysate and irradiate with UV light (~365 nm) to activate the AzF group, forming covalent bonds with interacting proteins.
    • Proteomic Analysis: Digest the cross-linked products with trypsin and identify captured proteins by mass spectrometry.

2. Determining Histone Substrate Specificity Understanding how complex formation alters substrate preference is key. This involves comparative HAT assays with different enzyme forms [5].

  • Key Steps:
    • Protein Preparation: Purify the MYST HAT (e.g., KAT6A) in different states: the isolated MYST domain, the full-length protein, and the fully assembled 4-subunit complex (with BRPF1, ING5, MEAF6).
    • Steady-State Kinetic Assays: Perform HAT assays using a range of concentrations of acetyl-CoA and histone peptide or nucleosome substrates.
    • Product Detection: Use methods like scintillation counting (with 3H-acetyl-CoA) or a colorimetric DTNB assay (which detects free CoA) to measure initial reaction rates.
    • Data Analysis: Fit the initial rate data to the Michaelis-Menten equation to determine kinetic parameters (kcat, Km) for different substrates (e.g., H3K14 vs. H3K23). A dramatic shift in kcat/Km indicates a change in substrate preference driven by complex assembly.

References

GSK6853 preclinical research and biological evidence

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Mechanism of Action

GSK6853 is a benzimidazolone-based chemical probe that potently and selectively inhibits the BRPF1 bromodomain [1] [2] [3]. BRPF1 functions as a scaffolding protein essential for assembling MYST-family histone acetyltransferase (HAT) complexes, such as MOZ/MORF, which play crucial roles in epigenetic regulation of gene expression, DNA repair, and replication [1] [2].

The compound exerts its effects by blocking the BRPF1 bromodomain from recognizing and binding to Nε-acetyl-lysine (KAc) modified histones, thereby disrupting chromatin remodeling and transcriptional activation [1].

Table 1: Key Biochemical and Cellular Properties of this compound

Property Value / Result Assay Type
BRPF1 Potency (IC₅₀) 8 nM TR-FRET [2]
BRPF1 Binding (KD) 0.3 nM BROMOscan [2]
Cellular Target Engagement (IC₅₀) 20 nM NanoBRET [2]
Selectivity >1600-fold over other bromodomains Panel of 48 bromodomains [2] [3]
Recommended Cellular Concentration ≤ 1 μM To minimize off-target effects [2] [3]

Table 2: In Vitro and In Vivo Pharmacological Profile

Parameter Value
Chrom logD pH 7.4 2.0 [2]
CLND Solubility 140 μg/mL [2]
IV Clearance (Mouse) 107 mL/min/kg [2] [3]
Terminal Half-life (Mouse, IV) 1.7 h [2] [3]
Oral Bioavailability (Mouse, 3 mg/kg) 22% [2] [3]
Intraperitoneal Bioavailability (Mouse, 3 mg/kg) 85% [2] [3]

Preclinical Efficacy & Mechanisms in Cancer Models

Preclinical studies highlight this compound's potential as an anticancer agent in various models.

  • Non-Small Cell Lung Cancer (NSCLC): In A549 and H1975 cell lines, this compound significantly inhibited proliferation and induced G0/G1 cell cycle arrest and apoptosis [4]. Transcriptomic analysis revealed that the anti-proliferative effect is mediated through the JAK2/STAT3 signaling pathway, leading to downregulation of the key cell cycle regulator CCNA2 (Cyclin A2) [4].
  • Glioma: Research identified BRPF1 as a potential drug target in lower-grade gliomas (LGG) [5]. Inhibition of BRPF1 with this compound or via gene knockdown attenuated glioma cell (U87-MG, U251) proliferation and colony formation [5].
  • Ovarian Cancer: BRPF1 was identified as a gene essential for metastatic ovarian cancer [6]. Its inhibition with this compound reduced cellular migration and invasion, key processes in metastasis. Treatment also led to reduced proliferation, cell cycle deregulation, activation of programmed cell death, and enhanced DNA damage in high-grade serous ovarian cancer (HGSOC) cells [6].

The diagram below summarizes the core mechanism of action of this compound and its downstream effects on cancer cell processes, as evidenced across these preclinical models.

G cluster_effects This compound Treatment Leads To This compound This compound BRPF1 BRPF1 This compound->BRPF1 Inhibits MYST_HAT_Complex MYST HAT Complex Assembly/Activity BRPF1->MYST_HAT_Complex Scaffolds Histone_Acetylation Histone Acetylation (e.g., H3K14ac) MYST_HAT_Complex->Histone_Acetylation Oncogene_Transcription Oncogene Transcription (e.g., E2F2, EZH2, HOXA9) Histone_Acetylation->Oncogene_Transcription Promotes Downstream_Signaling Downstream Signaling (JAK2/STAT3/CCNA2) Oncogene_Transcription->Downstream_Signaling Cancer_Phenotypes Cancer Phenotypes Downstream_Signaling->Cancer_Phenotypes Drives G1_Arrest G0/G1 Cell Cycle Arrest Downstream_Signaling->G1_Arrest Apoptosis Induced Apoptosis Downstream_Signaling->Apoptosis Reduced_Prolif Reduced Proliferation Downstream_Signaling->Reduced_Prolif Reduced_Metastasis Reduced Migration/Invasion Downstream_Signaling->Reduced_Metastasis DNA_Damage Enhanced DNA Damage Downstream_Signaling->DNA_Damage

Figure 1: Mechanism of this compound action. The inhibitor binds BRPF1, disrupting MYST complex function and oncogene transcription, leading to multiple anti-cancer effects.

Key Experimental Protocols

The biological evidence for this compound is generated through standardized experimental approaches. Here are detailed methodologies for key assays from the search results [4] [5] [6]:

  • Cell Viability/Proliferation Assays (CCK-8 / MTT): Seed cells (e.g., 5 × 10³ cells/well for CCK-8; 2 × 10³ cells/well for other assays) in 96-well plates. Treat with a concentration range of this compound (e.g., 0-400 μM) or vehicle (DMSO) for the desired duration (e.g., 24-96 hours). Add CCK-8 or MTT reagent and incubate for 1-3 hours at 37°C. Measure absorbance at 450 nm (CCK-8) or 570 nm with a 620 nm background reference (MTT) using a microplate reader. Plot absorbance values or percentage of control against drug concentration to generate dose-response curves [4] [5].

  • Colony Formation Assay: Treat cells with this compound or vehicle. After treatment, seed a low number of cells (e.g., 500 cells/well) into 6-well plates. Culture for 10-14 days to allow colony development. Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies manually (typically defined as >50 cells). The reduction in colony number relative to the vehicle control indicates long-term clonogenic survival inhibition [4] [6].

  • Cell Cycle Analysis by Flow Cytometry: Treat cells with this compound (e.g., 50 μM for 24 hours). Harvest and fix cells in 70% ice-cold ethanol overnight. Wash cells with PBS and stain with a propidium iodide (PI) solution containing RNase A for 30 minutes in the dark. Analyze DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using analysis software (e.g., FlowJo) [4].

  • Apoptosis Assay (Annexin V/PI Staining): Treat cells with this compound (e.g., 0-100 μM for 24 hours). Harvest cells and resuspend in binding buffer. Add Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark. Analyze stained cells by flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4].

  • Western Blot Analysis: Extract total cellular proteins using RIPA lysis buffer with protease and phosphatase inhibitors. Determine protein concentration with a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against p-JAK2, p-STAT3, Cyclin A2, cleaved Caspase-3) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Visualize protein bands using enhanced chemiluminescence (ECL) and quantify band intensity with software like ImageJ [4] [5] [6].

Conclusion and Future Directions

References

Molecular Function of BRPF1 in the MOZ Complex

Author: Smolecule Technical Support Team. Date: February 2026

BRPF1 functions as an essential scaffold and multivalent chromatin reader for the MOZ histone acetyltransferase (HAT) complex. This 4-subunit complex includes MOZ (KAT6A), BRPF1, ING5, and MEAF6 [1] [2]. The table below summarizes the core components and BRPF1's functional domains.

Table 1: The MOZ HAT Complex Core Subunits

Protein Role in Complex Key Functional Domains
MOZ (KAT6A) Catalytic subunit, MYST family histone acetyltransferase [2] NEMM, MYST (HAT domain), DPF (double PHD finger) [2]
BRPF1 Central scaffolding subunit and multivalent chromatin reader [1] [2] PZP (binds nucleosome), Bromodomain (binds acetylated lysines), PWWP (binds H3K36me3) [1] [2]
ING5 Subunit linking complex to chromatin [2] PHD finger (binds H3K4me3) [2]
MEAF6 Stabilizing subunit [2] No reader domains specified in sources

Table 2: BRPF1 Chromatin Reader Domains

Domain Recognition Specificity Functional Role
PZP (PHD-Zn knuckle-PHD) Histone H3 N-terminus and linker DNA [1] Anchors complex to the nucleosome [1]
Bromodomain Di-acetylated histone H4 (H4K5acK8ac, H4K5acK12ac) and other acetylated marks (H2AK5ac, H3K14ac) [3] [4] Recruits complex to acetylated chromatin regions [3]
PWWP Histone H3 lysine 36 trimethylation (H3K36me3) [1] Targets complex to actively transcribed genomic regions [1]

The following diagram illustrates how these domains and subunits work together to recruit the complex to specific genomic locations and facilitate gene activation, particularly of HOX genes, which is a key event in MOZ-related leukemias.

G MOZ MOZ (KAT6A) HAT Catalytic Subunit Complex MOZ-BRPF1-ING5-MEAF6 Complex MOZ->Complex BRPF1 BRPF1 Scaffold Protein BRPF1->Complex Scaffolds ING5 ING5 ING5->Complex MEAF6 MEAF6 MEAF6->Complex HOX Deregulated HOX Gene Expression Complex->HOX Acetylates Histones Opens Chromatin H3K4me3 H3K4me3 (Active Mark) H3K4me3->ING5 Binds H3K36me3 H3K36me3 (Active Transcription) H3K36me3->BRPF1 PWWP Recognizes AcH4 H4K5ac/K8ac/K12ac AcH4->BRPF1 Bromodomain Recognizes Nucleosome Nucleosome Nucleosome->BRPF1 PZP Domain Binds Leukemogenesis Leukemogenesis HOX->Leukemogenesis

Diagram 1: The MOZ-BRPF1 complex is recruited to active chromatin regions through its reader domains, leading to histone acetylation, HOX gene activation, and leukemogenesis.

Role of BRPF1 in AML Pathogenesis

The primary oncogenic mechanism of BRPF1 in AML is through its partnership with the MOZ-TIF2 fusion oncoprotein, which results from chromosomal translocations and is associated with poor prognosis [5] [2].

  • Critical for MOZ-TIF2 Leukemogenesis: MOZ-TIF2 forms a stable complex with BRPF1. This complex binds to and epigenetically activates HOXA9, HOXA10, and MEIS1—master regulators of hematopoietic stem cell identity that are strongly linked to AML [5].
  • Dependence on HAT Activity and BRPF1: The leukemic transformation driven by MOZ-TIF2 is fully dependent on both its intrinsic histone acetyltransferase (HAT) activity and the presence of BRPF1. Depletion of BRPF1 disrupts the localization of the complex to HOX genes, leading to a loss of their overexpression and a consequent loss of transformation ability [5].
  • Oncogenic Pathway: The proposed pathway is: MOZ-TIF2/BRPF1 complex → histone acetylation at HOX genes → HOX gene overexpression → aberrant self-renewal and blocked differentiation → development of AML [5].

Experimental Evidence and Key Protocols

Key experiments have validated BRPF1's critical role in AML models, primarily using the MOZ-TIF2 fusion context.

Table 3: Key Experimental Findings on BRPF1 in AML

Experimental Approach Key Finding Functional Implication
Co-Immunoprecipitation [5] MOZ-TIF2 forms a stable complex with BRPF1. BRPF1 is an integral, non-catalytic component of the oncogenic fusion complex.
Chromatin Immunoprecipitation (ChIP) [5] Both MOZ-TIF2 and BRPF1 interact with the promoters of key HOX genes (e.g., HOXA9, HOXA10) in leukemic cells. The complex is directly located at and regulates its critical target genes.
BRPF1 Knockdown/Depletion [5] Loss of BRPF1 decreases MOZ localization on HOX genes and abolishes the in vitro transformation ability of MOZ-TIF2. BRPF1 is essential for the targeting and oncogenic function of the complex.
HAT-deficient MOZ-TIF2 mutant [5] A mutant lacking acetyltransferase activity cannot deregulate HOX genes or initiate leukemia. The enzymatic output of the complex is required for leukemogenesis.
Detailed Protocol: Assessing BRPF1 Dependency in MOZ-TIF2 Driven Leukemogenesis

This methodology outlines the key experiments that established BRPF1 as critical for MOZ-TIF2-induced leukemia [5].

  • Experimental Model: Use a suitable hematopoietic progenitor cell line (e.g., murine bone marrow cells) transformed with the MOZ-TIF2 oncogene.
  • Genetic Intervention (Knockdown):
    • Target: Introduce short hairpin RNAs (shRNAs) specifically targeting BRPF1 into the MOZ-TIF2 transformed cells. Use a non-targeting shRNA as a negative control.
    • Alternative: Use a CRISPR/Cas9 system to knock out the BRPF1 gene.
  • Functional Assays:
    • Colony-Forming/Replating Assay: Plate the transfected cells in methylcellulose medium and count the number and size of colonies over multiple serial replatings (typically 3-4 rounds). The expected result is a significant reduction or complete abolition of colony-forming ability upon BRPF1 depletion.
    • In Vivo Leukemogenesis Assay: Transplant the control and BRPF1-knockdown cells into immunodeficient mice. Monitor the mice for the development of leukemia. BRPF1-deficient cells are expected to have a significantly delayed or absent leukemogenic potential.
  • Mechanistic Validation:
    • Chromatin Immunoprecipitation (ChIP): Perform ChIP on control and BRPF1-knockdown cells using antibodies against MOZ. Analyze the enrichment at the promoters of HOXA9 and HOXA10 by qPCR. The expected outcome is a loss of MOZ binding to these promoters upon BRPF1 depletion.
    • Gene Expression Analysis: Quantify the mRNA levels of HOXA9, HOXA10, and MEIS1 using RT-qPCR. Expect a significant downregulation of these genes following BRPF1 loss.

BRPF1 as a Therapeutic Target

The compelling evidence of BRPF1's role in AML, especially through its bromodomain, makes it a promising candidate for targeted therapy [1].

  • BRPF1 Bromodomain Inhibitors: Small-molecule inhibitors that block the BRPF1 bromodomain's ability to "read" acetylated histones have been developed, such as PFI-4 and OF-1 [6]. Preclinical studies show these inhibitors have notable anticancer effects [1].
  • Mechanism and Strategy: Inhibiting the bromodomain is expected to displace the MOZ/MORF complexes from their target chromatin sites, disrupting the oncogenic transcriptional program [1] [3]. This approach is particularly attractive in cancers dependent on the MOZ-BRPF1 complex, such as certain AML subtypes.
  • Current Status and Challenge: While these inhibitors show promise in preclinical models, their translation to clinical use is still hampered by a need for more robust pharmacokinetic and safety data, as well as a clearer definition of the patient populations most likely to benefit [1]. Combinatorial strategies with other targeted therapies are also being explored to enhance efficacy [1].

Future Research Directions

Several key challenges and future directions emerge from the current understanding of BRPF1 in AML:

  • Defining Context-Dependent Role: BRPF1 can potentially act as both an oncogene and a tumor suppressor depending on the tumor type and molecular context; its precise role in different AML genetic subgroups needs further clarification [1] [7].
  • Understanding Resistance and Combinatorial Therapies: Research in other cancers (like triple-negative breast cancer) shows BRPF1 can drive chemotherapy resistance by regulating the drug efflux pump ABCB1 [6]. Investigating if similar mechanisms exist in AML could open avenues for combination therapies to overcome resistance.
  • Translating Inhibitors to Clinic: A major focus is advancing the development of selective BRPF1 bromodomain inhibitors and initiating clinical trials to evaluate their safety and efficacy in AML patients [1].

References

GSK6853 cellular assay protocol NanoBRET target engagement

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Chemical Probe Profile

This compound is a selective benzimidazolone-based inhibitor discovered by the SGC to target the bromodomains of the BRPF (BRomodomain and PHD Finger containing) family of proteins (BRPF1/2/3) [1] [2]. As a scaffolding protein, BRPF1 assembles MOZ/MORF histone acetyltransferase (HAT) complexes, which play crucial roles in transcription, DNA repair, and recombination [1].

The quantitative profile of this compound is summarized in the table below.

Property Value Assay Method
BRPF1 Bromodomain Potency (KD) 0.3 nM BROMOscan [1]
BRPF1 Bromodomain Potency (IC50) 8 nM TR-FRET assay [1]
Cellular Target Engagement (IC50) 20 nM NanoBRET [1]
Selectivity (vs. 48 other bromodomains) >1,600-fold BROMOscan panel [1]
Recommended Cellular Assay Concentration ≤ 1 µM Cell-based assays [1]

Detailed NanoBRET Target Engagement Assay Protocol

The NanoBRET assay is a powerful method to confirm that this compound engages with its intended target, BRPF1, in a live cellular environment [1].

Experimental Workflow

The diagram below illustrates the key components and workflow of the NanoBRET target engagement assay.

nanoBRETWorkflow BRPF1_Construct BRPF1B Bromodomain + NLS + HaloTag Acceptor HaloTag Acceptor BRPF1_Construct->Acceptor  Binds Histone_Substrate Histone H3.3 (NanoLuc Fusion) Donor NanoLuc Donor Histone_Substrate->Donor BRET_Signal BRET Signal (Competitive Displacement) Donor->BRET_Signal  Energy Transfer Acceptor->BRET_Signal  Energy Transfer Inhibitor This compound Inhibitor->BRET_Signal  Decreases BRET1_Construct BRET1_Construct Inhibitor->BRET1_Construct  Binds

Key Reagents and Constructs
  • NanoLuc BRET tracer: A fusion protein of histone H3.3 with NanoLuc luciferase [1].
  • BRPF1 construct: The isolated bromodomain of BRPF1B, tagged with a nuclear localization signal (NLS) and HaloTag [1].
  • HaloTag substrate: A cell-permeable fluorescent ligand that binds to the HaloTag on the BRPF1 construct.
  • Test compound: this compound and its negative control, GSK9311 [1].
Procedure Overview
  • Cell Culture & Transfection: Seed appropriate cells (e.g., HEK293) in a multi-well plate. Co-transfect with the plasmids encoding the NanoLuc-H3.3 and HaloTag-BRPF1B-NLS constructs.
  • Compound Treatment: Treat cells with a dose-response range of this compound (e.g., from low nM to 1 µM) and the negative control GSK9311. Include a DMSO-only vehicle control.
  • Incubation & Substrate Addition: After a suitable incubation period, add the HaloTag substrate and the NanoLuc substrate to the cells.
  • Signal Detection: Measure the emission intensities at both the donor (~450 nm) and acceptor (~610 nm) wavelengths using a compatible plate reader.
  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data, with the vehicle control as 0% inhibition and a baseline control as 100% inhibition. Plot the dose-response curve and calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the BRPF1 protein from the histone substrate [1].

Mechanism of Action & Downstream Applications

Beyond confirming direct target engagement, this compound has been used in functional cellular assays to elucidate its mechanism of action, particularly in cancer models.

Recent research in non-small cell lung cancer (NSCLC) cell lines (A549 and H1975) demonstrates that this compound inhibits cell proliferation and induces G0/G1 cell cycle arrest and apoptosis [3] [4]. Transcriptomic and protein analysis revealed that this effect is mediated through the suppression of the JAK2/STAT3 signaling pathway, leading to the downregulation of the critical cell cycle gene CCNA2 (Cyclin A2) [3] [4]. The signaling pathway is depicted below.

signalingPathway This compound This compound BRPF1 BRPF1 Bromodomain This compound->BRPF1  Inhibits MYST_HAT MYST HAT Complex BRPF1->MYST_HAT  Disrupts JAK2 JAK2/STAT3 Signaling MYST_HAT->JAK2  Suppresses CCNA2 CCNA2 (Cyclin A2) JAK2->CCNA2  Regulates Phenotype G0/G1 Cell Cycle Arrest & Apoptosis CCNA2->Phenotype  Downregulation Leads to

Key Practical Considerations

  • Use the Recommended Concentration: To minimize off-target effects in cell-based assays, do not exceed a concentration of 1 µM [1].
  • Include a Negative Control: Always use the designated negative control compound, GSK9311, to distinguish BRPF1-specific effects from non-specific or background activity [1].
  • Understand the Isoforms: Be aware that two BRPF1 isoforms (A and B) exist. The BRPF1B isoform was used in the NanoBRET assay. Isoform A has a residue insertion that prevents binding to acetylated histones [1].
  • Corroborate with Functional Assays: The cellular efficacy of this compound can be validated using standard assays like CCK-8 for cell viability, colony formation for long-term proliferation, and flow cytometry for cell cycle and apoptosis analysis [3] [4].

References

GSK6853 dosing concentration cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Dosing in Cell-Based Assays

The table below summarizes the key dosing and physicochemical information for this compound to guide your experimental planning.

Aspect Recommendation & Key Values
General Recommended Concentration Do not exceed 1 μM in cell-based assays to minimize off-target effects [1] [2] [3].
DMSO Stock Solution Concentration 81 mg/mL (197.81 mM) [2].
Cellular Potency (IC₅₀) 20 nM (NanoBRET cellular target engagement assay) [1].
In Vitro Potency (IC₅₀) 8 nM (TR-FRET assay) [1].
Selectivity >1600-fold selectivity for BRPF1 over 48 other tested bromodomains [1] [2] [4].

Detailed Experimental Protocols

The following section outlines specific protocols for common cell-based assays using this compound, as described in recent publications.

Cell Viability and Proliferation Assays

This protocol is used to determine the anti-proliferative effects of this compound [5].

  • Cell Lines: Commonly used cancer cell lines include A549 and H1975 (non-small cell lung cancer, NSCLC) [5], or PEO4 and OVCAR-3 (ovarian cancer) [6].
  • Reagents: Cell Counting Kit-8 (CCK-8) [5] or MTT reagent [6].
  • Procedure:
    • Seed cells in 96-well plates at a density of 5 × 10³ cells/well [5].
    • The following day, treat cells with a concentration gradient of this compound (e.g., 0, 50, 100, 200, 400 μM for 24 hours in the cited NSCLC study [5]).
    • Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability relative to the DMSO-treated control group.
Colony Formation Assay

This assay tests the long-term clonogenic survival of cells after drug treatment [5] [6].

  • Procedure:
    • Treat cells with this compound (e.g., 0, 25, 50, 100 μM) for the desired period.
    • After treatment, trypsinize and seed a low density of cells (e.g., 500 cells/well) into 6-well plates.
    • Culture the cells for 10-14 days, allowing colonies to form.
    • Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
    • Count colonies manually (a colony is typically defined as >50 cells). The results will show a dose-dependent reduction in colony number [5].
Cell Cycle Analysis by Flow Cytometry

This protocol assesses cell cycle distribution following BRPF1 inhibition [5] [6].

  • Procedure:
    • Treat cells with this compound (e.g., 50 μM for 24 hours [5], or 10-20 μM for 12 days [6]).
    • Harvest cells and fix in 70% ice-cold ethanol overnight at 4°C.
    • Wash cells with PBS and stain with a propidium iodide (PI) solution containing RNase A (to degrade RNA and ensure DNA-specific staining) for 30 minutes at room temperature in the dark.
    • Analyze the DNA content using a flow cytometer. The expected outcome is an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest [5].
Apoptosis Assay

This method quantifies the rate of programmed cell death [5].

  • Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.
  • Procedure:
    • Treat cells with this compound (e.g., 0, 25, 50, 100 μM for 24 hours).
    • Harvest cells and resuspend in 500 μL of binding buffer.
    • Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension. Incubate for 15 minutes in the dark.
    • Analyze by flow cytometry. The results will show a dose-dependent increase in the percentage of cells in both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [5].

Mechanism of Action and Signaling Pathways

This compound is a potent, selective chemical probe that inhibits the bromodomain of BRPF1, a scaffolding protein essential for the assembly and function of MOZ/MORF histone acetyltransferase (HAT) complexes [1]. Inhibition of BRPF1 disrupts its ability to "read" acetylated histone marks, leading to changes in gene expression programs that drive cancer.

Recent studies in different cancer types have elucidated specific downstream pathways:

GSK6853_Mechanism This compound This compound BRPF1 BRPF1 This compound->BRPF1 Inhibits DNA_Damage Increased DNA Damage This compound->DNA_Damage Induces MOZ_MORF_HAT MOZ/MORF HAT Complex BRPF1->MOZ_MORF_HAT Scaffolds Histone_Acetylation Histone Acetylation (e.g., H3K14ac) MOZ_MORF_HAT->Histone_Acetylation Promotes Gene_Transcription Oncogenic Gene Transcription Histone_Acetylation->Gene_Transcription JAK2_STAT3 JAK2/STAT3 Signaling Gene_Transcription->JAK2_STAT3 PPARa PPARα Signaling (Deregulation) Gene_Transcription->PPARa Deregulates CCNA2 CCNA2 (Cyclin A2) JAK2_STAT3->CCNA2 Apoptosis Apoptosis JAK2_STAT3->Apoptosis Induces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CCNA2->Cell_Cycle_Arrest Suppresses PPARa->Apoptosis

Diagram 1: this compound exerts anti-cancer effects by inhibiting the BRPF1 bromodomain, which in turn disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and DNA damage.

Critical Considerations for Researchers

  • Inactive Control: For rigorous target validation, it is highly recommended to use the structural analog GSK9311 as an inactive control compound. This compound has 125- to 185-fold reduced potency against BRPF1 and helps confirm that observed phenotypes are due to on-target inhibition [1] [4].
  • Solubility and Handling: this compound has good solubility in DMSO (81 mg/mL) and ethanol, but is insoluble in water [2]. Fresh DMSO should be used to prepare stock solutions, as moisture absorption can reduce solubility.
  • Cell Line Variability: Be aware that the effective concentration and resulting phenotype (e.g., cell cycle arrest vs. apoptosis) can vary depending on the cell line and experimental context. The concentrations used in the cited NSCLC study (up to 400 μM) [5] are significantly higher than the recommended 1 μM for on-target studies [1], suggesting that some phenotypic effects may require high concentrations that could involve off-target mechanisms. A 2023 study also cautioned that this compound can induce phospholipidosis at concentrations near 1 μM, which is an adverse effect to consider when interpreting results [3].

References

GSK6853 in vivo administration IP pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Pharmacokinetics (PK) of GSK6853

The table below summarizes the key PK parameters of this compound from a study in male CD-1 mice. This data is critical for designing in vivo experiments. [1] [2]

| Parameter | Intravenous (IV) 1 mg/kg | Oral (PO) 3 mg/kg | Intraperitoneal (IP) 3 mg/kg | | :--- | :--- | :--- | :--- | | Blood Clearance (CLb) | 107 mL/min/kg | - | - | | Volume of Distribution (Vd) | 5.5 L/kg | - | - | | Terminal Half-Life (t₁/₂) | 1.7 h | - | - | | Maximum Concentration (Cmax) | - | 42 ng/mL | 469 ng/mL | | Time to Cmax (Tmax) | - | 1.5 h | 0.25 h | | Bioavailability (F) | - | 22% | 85% |

The data strongly suggests that the intraperitoneal (IP) route is the most favorable for in vivo dosing. It provides high systemic exposure and rapid absorption, making it suitable for pharmacodynamic (PD) studies. [1] [2]

Formulation and Preparation Guide

For in vivo studies, this compound must be dissolved in a suitable vehicle. The following table lists two validated formulations for preparing a 2 mg/mL dosing solution. [1] [2]

Formulation Component Formulation 1 Formulation 2
DMSO 10% 10%
PEG 300 40% -
Tween 80 5% -
Saline 45% -
SBE-β-CD (in Saline) - 20%
Preparation Notes Add co-solvents sequentially. Clear solution. Add co-solvents sequentially. Clear solution.

Preparation Example for Formulation 1:

  • Dissolve this compound powder in DMSO to create a 25.0 mg/mL stock solution.
  • Add the DMSO stock solution to PEG 300 and mix evenly.
  • Add Tween 80 to the mixture and mix evenly.
  • Finally, add saline to adjust to the final volume and concentration (e.g., 2 mg/mL). [1]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting an in vivo efficacy study with this compound, based on standard practices.

Start Study Design A Formulate Dosing Solution Start->A B Administer via IP Route A->B C Monitor & Sample Collection B->C D Analyze PK/PD & Efficacy C->D End Data Interpretation D->End

Research Applications and Protocol Considerations

Recent studies demonstrate the use of this compound in various disease models, providing context for its application.

  • Cancer Research: In a 2025 study on ovarian cancer, researchers treated cell lines with this compound at concentrations of 10 µM and 20 µM for 12 days in vitro to assess effects on proliferation, migration, and invasion. [3] Another 2025 study on non-small cell lung cancer (NSCLC) treated cells with higher concentrations (25-100 µM) for 24 hours to investigate cell cycle arrest and apoptosis. [4]
  • Dosage Consideration: It is important to note that the supplier of this compound recommends that a concentration no higher than 1 µM should be used in cell-based assays to minimize the chance of off-target effects. [1] [5] The higher concentrations used in the cited research papers should be interpreted with caution, as they may produce effects beyond BRPF1 inhibition.

Critical Notes and Missing Information

  • Lack of Detailed Dosing Protocol: The search results do not provide a specific in vivo dosing protocol, including exact dosage (mg/kg), dosing frequency (e.g., once daily), or treatment duration for an efficacy study. These parameters must be determined by the researcher based on the specific scientific question and pilot PK/PD studies.
  • Use an Inactive Control: For rigorous experimental design, it is crucial to include the structurally similar but inactive analog GSK9311 as a negative control. This helps confirm that the observed biological effects are due to BRPF1 inhibition and not off-target activities. [5] [6]

I hope this compilation of available data provides a solid foundation for your research planning. Should you require further details on a specific aspect of your study design, please feel free to ask.

References

BRPF1 inhibitor TR-FRET assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

TR-FRET in BRPF1 Inhibitor Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous technique widely used in drug discovery for studying biomolecular interactions. It is particularly valuable for profiling bromodomain inhibitors like those targeting BRPF1, as it allows for the quantitative assessment of a compound's potency and selectivity in a high-throughput manner [1] [2] [3].

The core principle involves a donor fluorophore (e.g., Terbium cryptate) that, upon excitation, can transfer energy to a nearby acceptor fluorophore if they are in close proximity. This transfer only occurs when the two molecules are bound, making it ideal for binding assays. The "time-resolved" aspect, which involves measuring the signal after a short delay, minimizes background fluorescence interference, leading to a robust signal-to-noise ratio [3].

In the context of BRPF1, the TR-FRET assay was used to determine the inhibitory potency (pIC50) of developed compounds, such as the probe molecule GSK6853, and to establish their selectivity profile against related bromodomains like BRPF2 and BRD4 [1].

Key Experimental Data for a BRPF1 TR-FRET Assay

While a full protocol is not detailed in the available literature, the following tables summarize the critical quantitative data and components that would form the basis of a BRPF1 TR-FRET assay, as referenced in the study [1].

Table 1: Exemplar Inhibitor Profiling Data from a TR-FRET Assay [1]

Compound BRPF1 TR-FRET pIC50 BRPF2 TR-FRET pIC50 BRD4 (BD1) TR-FRET pIC50
GSK5959 (1) 7.1 5.2 < 4.3
Compound 5 7.6 5.3 < 4.3
Compound 19 7.5 5.2 < 4.3
Compound 28 7.3 5.2 < 4.3

Table 2: Proposed Core Components for a BRPF1 TR-FRET Assay

Component Description Purpose / Note
Target Protein BRPF1 bromodomain Likely tagged (e.g., GST) for detection [2].
Ligand Acetylated histone peptide Mimics natural substrate; could be biotinylated [1].
Donor Fluorophore Terbium (Tb)-cryptate conjugated antibody e.g., Tb-anti-GST to detect the tagged BRPF1 protein [2].
Acceptor Fluorophore Fluorophore compatible with Tb (e.g., XL665) Could be streptavidin-conjugated if using a biotinylated ligand [2].
Buffer System TR-FRET assay buffer Typically contains HEPES, salts, and BSA to reduce nonspecific binding.
Readout TR-FRET ratio (Acceptor emission / Donor emission) Ratiometric measurement corrects for well-to-well variability [3].

Workflow of a TR-FRET Assay for BRPF1 Inhibition

The following diagram outlines the general workflow for performing a TR-FRET assay to identify BRPF1 inhibitors, integrating the components listed above and standard TR-FRET practices.

BRPF1_TRFRET_Workflow compound BRPF1 Inhibitor Compound complex Ternary Complex Formation compound->complex BRPF1 GST-Tagged BRPF1 Protein step1 1. Reagent Incubation BRPF1->step1 peptide Biotinylated KAc Peptide peptide->step1 donor Tb-anti-GST Antibody donor->step1 acceptor Streptavidin- XL665 acceptor->step1 step1->complex step2 2. TR-FRET Measurement complex->step2 plate_reader Excitation: ~340 nm Emission: 495 nm & 665 nm step2->plate_reader step3 3. Data Analysis plate_reader->step3 results Calculate TR-FRET Ratio (665 nm / 495 nm) Determine pIC50 step3->results

The core steps of the assay are:

  • Reagent Incubation: The BRPF1 protein, acetylated peptide, test compound, and TR-FRET detection antibodies are combined in a well and allowed to reach binding equilibrium. If the test compound is a potent inhibitor, it will displace the peptide from the BRPF1 bromodomain [1].
  • TR-FRET Measurement: A plate reader excites the sample. If the peptide is bound to BRPF1, the donor and acceptor are in close proximity, and a FRET signal at 665 nm is detected. Inhibitor presence reduces this signal. The time-resolved detection minimizes background noise [3].
  • Data Analysis: The TR-FRET ratio (acceptor emission at 665 nm / donor emission at 495 nm) is calculated. This ratiometric value is then used to generate dose-response curves and calculate the inhibitory potency (pIC50) of the compounds [1] [3].

Critical Assay Optimization & Troubleshooting

Setting up a robust TR-FRET assay requires careful optimization. The referenced paper on a BRD/PROTAC/CRBN ternary complex assay provides a relevant stepwise optimization approach that can be adapted for BRPF1 [2].

  • Component Titration: Systematically titrate the concentrations of the BRPF1 protein, the acetylated peptide, and the detection antibodies to find the combination that yields the highest TR-FRET signal (dynamic range) and the lowest background (signal in the absence of protein). Using excessively high concentrations can increase costs and background, while low concentrations reduce signal stability [2].
  • Signal Stability and Incubation Time: Ensure the TR-FRET signal is stable over the measurement period. The signal should be read after the binding reaction has fully reached equilibrium. Perform a time-course experiment to determine the optimal incubation time before reading the plate [3].
  • Controls are Essential: Always include controls for maximum signal (all components, no inhibitor) and minimum signal (all components, with a well-characterized competitive inhibitor or excess unlabeled peptide). These controls are necessary for normalizing data and calculating percent inhibition or Z'-factors for assay quality [2].
  • Troubleshooting Common Issues:
    • Low Signal-to-Noise Ratio: Re-optimize reagent concentrations. Check the activity of the protein and peptide reagents. Ensure the plate reader is properly calibrated for time-resolved detection.
    • High Variability: Check for inconsistencies in liquid handling. Ensure reagents are thoroughly mixed after addition and that the incubation temperature is uniform across the plate.

I hope this synthesized application note provides a solid foundation for your research. Should you require further details on a specific aspect, feel free to ask.

References

Comprehensive Application Notes for GSK6853: Solubility, Stock Preparation, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK6853

This compound is a potent, selective, and cell-active chemical probe that inhibits the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain [1] [2]. It functions as a high-quality chemical probe discovered by the SGC (Structural Genomics Consortium) and is characterized by its exceptional selectivity, showing greater than 1600-fold selectivity for BRPF1 over all other bromodomains tested in a panel of 48 assays [1] [3] [4]. The BRPF proteins act as crucial scaffolding proteins for the assembly of MYST family histone acetyltransferase (HAT) complexes, which play fundamental roles in chromatin regulation, DNA repair, replication, and transcription [1] [2]. Dysregulation of these complexes is implicated in diseases such as acute myeloid leukemia (AML), making BRPF1 a target of significant biological and therapeutic interest [1].

Solubility and Physicochemical Properties

Key Physicochemical Parameters

This compound possesses favorable physicochemical properties that facilitate its use in biochemical and cellular assays. The table below summarizes its core characteristics [1] [3] [4].

Table 1: Physicochemical and Biochemical Profile of this compound

Property Value Description / Significance
Molecular Formula C₂₂H₂₇N₅O₃ -
Molecular Weight 409.48 g/mol -
CAS Number 1910124-24-1 -
Chrom logD pH 7.4 2.0 Indicates good hydrophilicity, favorable for solubility.
CLND Solubility 140 µg/mL A measure of intrinsic solubility in aqueous buffer.
BRPF1 Potency (TR-FRET) pIC₅₀ = 8.1 (IC₅₀ ~8 nM) High potency in a cell-free biochemical assay [1].
Cellular Target Engagement IC₅₀ = 20 nM Confirms cell permeability and activity in a cellular NanoBRET assay [1].
Solubility in Common Laboratory Solvents

For practical laboratory use, this compound has been experimentally determined to be soluble in various solvents. This is critical for preparing high-concentration stock solutions.

Table 2: Experimental Solubility of this compound in Standard Solvents

Solvent Solubility Notes & Recommendations
DMSO 81 mg/mL (197.81 mM) [3] [4] Recommended for primary stock. Stable at this concentration. Warm if necessary.
Ethanol 81 mg/mL (197.81 mM) [3] [5] A suitable alternative if DMSO is incompatible with the assay.
Water <1 mg/mL (Insoluble) [3] [4] Not recommended for direct reconstitution.

Stock Solution Preparation & Experimental Workflow

Preparation of Primary Stock Solutions in DMSO or Ethanol

To ensure solution clarity and compound integrity, follow this protocol for preparing primary stock solutions [3] [4] [5]:

  • Weighing: Accurately weigh the appropriate amount of this compound (a white to off-white solid powder).
  • Reconstitution: Transfer the compound into a clean vial.
    • For a 10 mM stock in DMSO, add 0.409 mL of DMSO per 1 mg of this compound.
    • For a 50 mg/mL stock, add 1.235 mL of DMSO per 50 mg of this compound.
  • Dissolution: Vortex the mixture thoroughly. If the compound does not dissolve completely, briefly warm the tube in a warm water bath (~37°C) and sonicate to aid dissolution.
  • Aliquoting: Once a clear solution is obtained, immediately aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for at least 6 months [3] [6].
Experimental Workflow from Stock to Assay

The following diagram outlines the critical steps for going from a primary stock solution to running a cellular assay, highlighting key considerations for maintaining specificity.

G This compound Experimental Workflow Start Prepare Primary Stock Solution A Aliquot & Store at -20°C/-80°C Start->A B Thaw Aliquot Gently (Vortex, brief warm water bath) A->B C Dilute for Working Solution B->C D Critical: Final [DMSO] ≤0.1% Final [this compound] ≤1 µM in cells C->D E Proceed with Cellular Assay (e.g., NanoBRET, Phenotypic) D->E F Include Controls: - Vehicle (DMSO) - Inactive Analog (GSK9311) E->F

In Vivo Formulation Protocols

For researchers conducting animal studies, the following in vivo formulations have been reported for this compound [3] [5]. These protocols ensure the compound remains in solution for administration.

Table 3: Recommended Formulations for Animal Dosing

Formulation Composition (Add Sequentially) Target Concentration Administration Route Notes
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2.5 mg/mL (6.11 mM) Intraperitoneal (IP) Clear solution; reported 85% bioavailability via IP [3] [4].
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (6.11 mM) Oral (PO) or IP Cyclodextrin-based; suitable for oral dosing (22% bioavailability) [3].
Formulation 3 10% DMSO + 90% Corn Oil 2.5 mg/mL (6.11 mM) Oral or IP Lipid-based formulation [3].

Animal Pharmacokinetics Data (from CD1 mice) [1] [4] [5]:

  • Intraperitoneal (IP): 3 mg/kg dose resulted in Cmax of 469 ng/mL and Tmax of 0.25 h, with high bioavailability of 85%.
  • Oral (PO): 3 mg/kg dose resulted in Cmax of 42 ng/mL and Tmax of 1.5 h, with moderate bioavailability of 22%.
  • Intravenous (IV): 1 mg/kg dose showed a terminal half-life of 1.7 h.

Critical Experimental Considerations for Cellular Assays

Recommended Concentration and Controls

To ensure the observed phenotypic effects are due to on-target BRPF1 inhibition and not off-target artifacts, adhere to the following guidelines established by the chemical probe's developers [1] [3] [4]:

  • Maximum Concentration: In cell-based assays, the final concentration of this compound should not exceed 1 µM.
  • DMSO Control: Always include a vehicle control containing the same concentration of DMSO used in the treated samples (typically 0.1% v/v or lower).
  • Inactive Control Compound: Use GSK9311 as an inactive analog negative control [1] [6]. This compound has a nearly identical structure but possesses 125- to 185-fold reduced potency in cell-free and cell-based assays, respectively. Comparing results between this compound and GSK9311 helps control for any non-bromodomain-related effects.
Known Limitations and Off-Target Activity

While this compound is highly selective across the bromodomain family, screening against a panel of 48 unrelated assays revealed some off-target activities. However, the manufacturer notes these are relatively weak compared to its BRPF1 potency [3] [4]. The recommendation to use a maximum of 1 µM in cellular work is designed specifically to minimize the impact of these potential off-target effects.

References

GSK6853 chromatin immunoprecipitation ChIP application

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 in Chromatin Studies

Using this compound in ChIP experiments allows you to directly investigate how BRPF1 inhibition alters the chromatin landscape. The established molecular pathway and cellular roles of BRPF1 provide clear hypotheses for ChIP analysis.

This compound This compound BRPF1_Inhibition BRPF1 Bromodomain Inhibition This compound->BRPF1_Inhibition MYST_Complex Disrupted MOZ/MORF MYST HAT Complex BRPF1_Inhibition->MYST_Complex Histone_Acetylation Reduced Histone Acetylation (e.g., H3K14ac) MYST_Complex->Histone_Acetylation Chromatin_Accessibility Altered Chromatin Accessibility Histone_Acetylation->Chromatin_Accessibility Gene_Expression Changes in Gene Expression Chromatin_Accessibility->Gene_Expression Cellular_Outcomes Cell Cycle Arrest & Apoptosis Gene_Expression->Cellular_Outcomes

The primary application of this compound in a ChIP experiment would be as a pre-treatment of cells to probe the functional consequences of BRPF1 bromodomain inhibition on histone acetylation and transcription factor binding [1] [2].

Proposed ChIP Experimental Workflow

You can integrate this compound into a standard ChIP-seq workflow. The following protocol outlines the key steps, from cell treatment to data analysis.

Step1 1. Cell Treatment & Cross-linking Step2 2. Chromatin Fragmentation (Sonication/MNase) Step1->Step2 SubStep1 Seed and treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 24-48 hours. Step1->SubStep1 Step3 3. Immunoprecipitation (IP) with Specific Antibodies Step2->Step3 Step4 4. DNA Recovery & Library Prep Step3->Step4 SubStep3 Antibody Targets: - H3K14ac [1] - BRPF1 (full-length) - ERα (if in breast cancer models) [2] - RNA Pol II Step3->SubStep3 Step5 5. High-Throughput Sequencing Step4->Step5 Step6 6. Bioinformatic Analysis Step5->Step6 SubStep6 Differential Binding Analysis siQ-ChIP for quantitative comparison [3] Step6->SubStep6

Experimental Design & Normalization Strategies

For robust and quantitative ChIP-seq results, careful experimental design and data normalization are critical.

  • Treatment Conditions: Include a vehicle control (DMSO) and at least one concentration of this compound (e.g., 1 µM). Using multiple time points (e.g., 6, 24, 48 hours) can help capture dynamic changes [1] [2].
  • Replicates: Perform at least three biological replicates per condition to ensure statistical power.
  • Antibody Validation: Use validated antibodies for ChIP. For histone marks like H3K14ac, the specificity is crucial for interpreting results related to BRPF1 function [1].

For accurate comparison of ChIP signals between your treated and control samples, consider these advanced normalization methods:

Method Description Advantage
siQ-ChIP A sans-spike-in method that computes absolute immunoprecipitation efficiency using experimental parameters like cell count and chromatin mass [3]. Mathematically rigorous; no need for exogenous chromatin, enabling direct, absolute comparisons within and between samples.
Spike-in Normalization Uses exogenous chromatin from a different species (e.g., S. pombe) added to each sample in a known ratio before IP [3] [4]. Can help control for technical variability during library preparation and sequencing.
Normalized Coverage A relative comparison method that scales samples to the same total read count [3]. Simple and effective for relative comparisons when experimental conditions are highly controlled.

Expected Outcomes & Data Interpretation

After this compound treatment and ChIP-seq, you can anticipate specific, measurable changes in the chromatin landscape.

  • Reduced H3K14ac Signal: A genome-wide decrease in H3K14ac enrichment is a direct expected consequence of BRPF1/MYST complex inhibition [1].
  • Altered BRPF1 Occupancy: this compound may displace BRPF1 from specific genomic loci, particularly at promoters of key target genes like CCNA2 or ESR1 (in breast cancer models) [1] [2].
  • Transcriptional Changes: Integrate your ChIP-seq data with RNA-seq data from the same treatment conditions. You should see a correlation between loss of acetylation at gene promoters and downregulation of those genes [1] [2].

References

GSK6853 gene expression analysis methodology

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853: Mechanism & Application Notes

This compound is a potent, selective chemical probe that inhibits the BRPF1 bromodomain, an epigenetic "reader" protein. It demonstrates excellent potency with a pKd of 9.5 for BRPF1 and shows greater than 1600-fold selectivity over all other bromodomains tested, making it a highly specific tool for epigenetic research [1] [2] [3].

Its primary mechanism involves disrupting the recruitment of BRPF1-containing histone acetyltransferase (HAT) complexes to chromatin, leading to changes in histone acetylation and subsequent alterations in gene expression programs critical for cancer cell survival [4] [5] [6].

The following table summarizes the key experimental parameters and findings from recent studies utilizing this compound for gene expression analysis.

Aspect Details and Findings
Recommended Cellular Concentration ≤ 1 μM (to minimize off-target effects) [1] [3].
Key Downregulated Pathways (RNA-seq) DNA replication, homologous recombination, base excision repair, PPARα signaling, ribosome biogenesis [4] [5] [6].
Key Hub Genes Identified CCNA2 (Cyclin A2) was a central downregulated hub gene in NSCLC. ABCB1 expression was linked to BRPF1 in Taxol-resistant breast cancer [4] [6].
Validated Downstream Signaling Axis JAK2/STAT3/CCNA2 pathway in NSCLC [4] [7].
Phenotypic Outcomes G0/G1 cell cycle arrest, induced apoptosis, reduced cell proliferation, migration, and invasion [4] [5].

Experimental Protocols for Gene Expression Analysis

The protocols below synthesize methodologies from multiple recent studies that successfully employed this compound and subsequent RNA sequencing to uncover its mechanism of action.

Cell Culture and this compound Treatment
  • Cell Lines Used: Common cancer models include NSCLC lines (A549, H1975) [4], high-grade serous ovarian cancer lines (PEO4, OVCAR-3) [5], and triple-negative breast cancer lines (SUM159PT) [6].
  • Culture Conditions: Maintain cells in standard media (e.g., RPMI-1640 for A549/H1975) supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂ [4].
  • Treatment Protocol:
    • Seed cells at an appropriate density and allow them to adhere overnight.
    • Prepare a stock solution of this compound in DMSO and dilute it in pre-warmed culture medium. The final DMSO concentration should be equal in all groups (typically ≤0.1%).
    • Treat cells with this compound (e.g., at 10 μM [5] or other optimized concentrations ≤1 μM) or vehicle control (DMSO) for a predetermined period (e.g., 24-48 hours).
RNA Extraction and Sequencing Library Preparation
  • RNA Extraction: After treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit from QIAGEN). Assess RNA concentration, purity (using NanoDrop), and integrity (using Agilent Bioanalyzer) [4].
  • Library Preparation and Sequencing: Use 1 μg of high-quality total RNA (RIN > 8.0) per sample to construct sequencing libraries with a kit such as Illumina's TruSeq Stranded mRNA. Sequence the libraries on an appropriate platform (e.g., Illumina HiSeq 2000 or similar) to generate paired-end reads [4].
Bioinformatics Analysis of RNA-seq Data
  • Differential Gene Expression (DGE) Analysis: Process raw sequencing data through a standard pipeline. This includes quality control (FastQC), alignment to a reference genome (e.g., HISAT2), and quantification of gene counts (e.g., featureCounts). Perform DGE analysis using specialized software like DESeq2 or edgeR to identify genes with statistically significant changes in expression [4] [8].
  • Functional Enrichment Analysis: Input the list of differentially expressed genes into enrichment analysis tools.
    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify biological processes and pathways affected by this compound [4].
    • Use protein-protein interaction (PPI) networks (e.g., from the STRING database) to identify central "hub" genes like CCNA2 [4] [5].
Experimental Validation of Findings
  • Western Blotting: Validate key protein expression changes identified in your RNA-seq data.
    • Extract total protein from treated and control cells using RIPA lysis buffer with protease/phosphatase inhibitors.
    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against targets of interest (e.g., p-JAK2, p-STAT3, CCNA2, Cleaved Caspase-3). Use GAPDH or Lamin B1 as a loading control [4] [5].
  • Phenotypic Assays: Correlate molecular findings with functional outcomes.
    • Cell Cycle Analysis: Fix cells in ethanol, treat with RNase A, stain with Propidium Iodide (PI), and analyze DNA content by flow cytometry to confirm cell cycle arrest [4] [5].
    • Apoptosis Assay: Use an Annexin V/PI staining kit followed by flow cytometry to quantify the rate of programmed cell death [4].

The diagram below illustrates the logical workflow and the central signaling axis disrupted by this compound, as identified in these studies.

This compound This compound BRPF1 BRPF1 This compound->BRPF1 Inhibits HAT_Complex MOZ/MORF HAT Complex BRPF1->HAT_Complex Scaffolds Gene_Expression Gene_Expression HAT_Complex->Gene_Expression Regulates JAK2_STAT3 JAK2/STAT3 Signaling Gene_Expression->JAK2_STAT3 CCNA2 CCNA2 JAK2_STAT3->CCNA2 Cell_Cycle G0/G1 Cell Cycle Arrest & Apoptosis CCNA2->Cell_Cycle

Key Considerations for Researchers

  • Dosage is Critical: Consistently use a concentration at or below 1 μM in cell-based assays to maintain specificity and minimize the impact of potential off-target effects [1] [3].
  • Validate with Multiple Methods: The most compelling studies combine transcriptomic data (RNA-seq) with robust biochemical validation (Western blot) and functional phenotypic assays (cell cycle, apoptosis) to build a complete story [4] [5].
  • Context-Dependent Effects: Be aware that the specific genes and pathways affected by BRPF1 inhibition may vary depending on the cellular context, such as the type of cancer being studied [4] [5] [6].

References

BROMOscan binding assay GSK6853 protocol

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Binding Affinity Data

The table below summarizes the key quantitative data available for this compound from various assay methods, including BROMOscan.

Assay Method Reported Value Target Description
BROMOscan ( K_D = 0.3 \text{ nM} ) [1] BRPF1 Direct measurement of binding affinity.
BROMOscan Selectivity >1600-fold [1] 48 other bromodomains Demonstrates high specificity for BRPF1 over other bromodomains in a broad panel.
TR-FRET ( pIC_{50} = 8.1 ) (( IC_{50} \approx 8 \text{ nM} )) [2] [1] BRPF1 Functional inhibition in a time-resolved fluorescence resonance energy transfer assay.
NanoBRET ( IC_{50} = 20 \text{ nM} ) [1] BRPF1B Cellular target engagement assay measuring displacement from histones in cells.

BROMOscan Assay Methodology

The BROMOscan assay is a high-throughput binding assay used to evaluate the selectivity of bromodomain inhibitors across a panel of bromodomains [3]. The general workflow is as follows:

  • Assay Principle: The assay is based on an avidin-coated capture system. Biotinylated bromodomain proteins are immobilized on streptavidin-coated beads. A test ligand (like this compound) competes with an immobilized, affinity-tagged tracer ligand for binding to the bromodomain [3] [1].
  • Selectivity Profiling: The power of this method lies in its ability to run in parallel against a broad panel of bromodomains (e.g., 34 to 48 different domains), generating a comprehensive selectivity profile for a compound [4] [3] [1].
  • Data Output: The primary data output is a dissociation constant (( K_D )) or an inhibitory concentration (( IC_{50} )), which quantifies the binding affinity and potency of the compound for each bromodomain in the panel [1].

The following diagram illustrates the general workflow and principle of the BROMOscan assay:

bromoscan_workflow cluster_1 1. Assay Setup cluster_2 2. Competition Step cluster_3 3. Detection & Analysis Plate Microtiter Plate Beads Streptavidin-Coated Beads Plate->Beads  Add Beads Bromo Biotinylated Bromodomain Beads->Bromo  Capture Domain Tracer Tracer Ligand Bromo->Tracer  Bind Tracer Inhibitor Test Inhibitor (e.g., this compound) Tracer->Inhibitor  Add Competitor Detection Quantify Bound Tracer Inhibitor->Detection  Measure Signal Data Calculate Kd/IC50 Detection->Data

Important Notes for Researchers

  • No Detailed Protocol: The search results describe the purpose and output of the BROMOscan assay but do not provide a detailed, step-by-step laboratory manual with specifics like reagent concentrations, incubation times, or buffer compositions.
  • Recommended Concentration: For cell-based assays using this compound, it is recommended to use a concentration no higher than 1 µM to minimize the potential for off-target effects [1].
  • Inactive Control: An inactive structural analog, GSK9311, is available and should be used as a negative control to help confirm that observed phenotypic effects are due to BRPF1 inhibition [1].

References

GSK6853 mouse model cancer research application

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853: Mechanism and Applications

Primary Mechanistic Pathway: JAK2/STAT3/CCNA2 Axis Research in Non-Small Cell Lung Cancer (NSCLC) models shows this compound exerts potent antiproliferative effects by disrupting the JAK2/STAT3 signaling pathway. This inhibition leads to suppressed expression of the downstream cell cycle regulator CCNA2 (Cyclin A2), inducing G0/G1 phase arrest and stimulating apoptosis [3] [4].

gsk_mechanism This compound This compound BRPF1_Inhibition BRPF1 Inhibition This compound->BRPF1_Inhibition JAK2_STAT3 JAK2/STAT3 Pathway Inhibition BRPF1_Inhibition->JAK2_STAT3 CCNA2_Down CCNA2 (Cyclin A2) Downregulation JAK2_STAT3->CCNA2_Down Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CCNA2_Down->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis CCNA2_Down->Apoptosis Anti_Tumor_Effect Anti-tumor Effect Cell_Cycle_Arrest->Anti_Tumor_Effect Apoptosis->Anti_Tumor_Effect

Diagram Title: this compound Anti-Tumor Mechanism via JAK2/STAT3/CCNA2

Key Research Findings in Cancer Models

This compound has shown promising efficacy in preclinical studies across various cancer types. The table below summarizes key findings from recent research.

Cancer Type Model System Key Findings Proposed Mechanism
Non-Small Cell Lung Cancer (NSCLC) [3] [4] A549, H1975 cell lines Dose-dependent proliferation inhibition; induced G0/G1 cell cycle arrest & apoptosis. JAK2/STAT3 pathway inhibition; CCNA2 downregulation.
Ovarian Cancer [5] Metastatic OC cell lines (e.g., PEO4, OVCAR-3) Reduced cell migration, invasion, & colony formation; induced apoptosis & DNA damage. Deregulation of PPARα signaling; increased DNA damage markers (γH2A.X).
General Target Validation [2] BRPF1b bromodomain Established as actionable target for cancers like AML and HCC; this compound used as reference inhibitor. Potent and selective binding to BRPF1b bromodomain (KD = 0.078 μM).

Detailed Experimental Protocols

The following protocols are compiled from methodologies used in recent studies utilizing this compound.

In Vitro Cell Proliferation and Viability Assays

1. Cell Culture

  • Cell Lines: Commonly used lines include NSCLC lines (A549, H1975) [3] and metastatic ovarian cancer lines (PEO4, OVCAR-3) [5].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin in a humidified incubator at 37°C with 5% CO₂ [3].

2. Cell Viability Assay (CCK-8)

  • Procedure: Seed cells in 96-well plates (5,000 cells/well). After 24h, treat with a concentration gradient of this compound (e.g., 0, 50, 100, 200, 400 μM) for 24-48 hours. Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure absorbance at 450 nm using a microplate reader [3].
  • Data Analysis: Calculate cell viability percentage relative to DMSO-treated control groups.

3. Clonogenic (Colony Formation) Assay

  • Procedure: Treat cells with this compound (e.g., 0, 25, 50, 100 μM) for a specified period. Subsequently, seed a low density of cells (e.g., 500 cells/well) into 6-well plates and culture for 10-14 days to allow colony formation. Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Manually count colonies containing >50 cells [3].

workflow_in_vitro Cell_Culture Cell Culture & Maintenance Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Treatment This compound Treatment (Dose-range, 24-48h) Cell_Seeding->Drug_Treatment 24h adhesion Assay_Performance Perform Assay (CCK-8, Colony Formation) Drug_Treatment->Assay_Performance Data_Analysis Data Analysis & Visualization Assay_Performance->Data_Analysis

Diagram Title: In Vitro Proliferation Assay Workflow

Analysis of Cell Cycle and Apoptosis

1. Cell Cycle Analysis by Flow Cytometry

  • Procedure: Treat cells (e.g., with 50 μM this compound) for 24 hours. Harvest, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Centrifuge, resuspend in PBS containing RNase A (e.g., 50 μg/mL) and propidium iodide (PI) stain (e.g., 15-50 μg/mL). Incubate for 30 minutes at room temperature in the dark. Analyze DNA content using a flow cytometer (e.g., Sony MA900, BD Biosciences) and quantify cell cycle phases with software like FlowJo [3] [5].

2. Apoptosis Assay (Annexin V/PI Staining)

  • Procedure: Treat cells with this compound (e.g., 0, 25, 50, 100 μM) for 24 hours. Harvest cells, wash with cold PBS, and resuspend in 100-500 μL of 1X Annexin V binding buffer. Add Annexin V-FITC and PI (e.g., 5 μL each) and incubate for 15 minutes in the dark. Analyze by flow cytometry within 1 hour to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [3].
Protein Expression Analysis by Western Blotting

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Determine protein concentration using a BCA assay [3].
  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF membrane [3].
  • Blocking and Antibody Incubation: Block membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C. Key antibodies for validating this compound mechanism include:
    • Phospho-JAK2 (Tyr1007/1008) and Phospho-STAT3 (Tyr705) to assess pathway inhibition [3].
    • Cyclin A2 (CCNA2) to confirm downstream target downregulation [3].
    • Cleaved Caspase-3 and PARP for apoptosis detection [5].
    • γH2A.X (Ser139) to monitor DNA damage [5].
    • GAPDH, β-Actin, or Histone H3 as loading controls [3] [5].
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) kit and imaging system [3].

Critical Considerations for Researchers

  • Model Selection: The choice of model is critical. While immortalized cell lines (e.g., A549) are useful for initial mechanistic studies, patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) may better recapitulate tumor heterogeneity and the in vivo microenvironment for advanced therapeutic testing [6] [7].
  • Dosage and Scheduling: In vitro efficacy is typically observed in the low micromolar range (IC50 ~50-100μM), but optimal dosing in vivo requires careful pharmacokinetic/pharmacodynamic (PK/PD) studies [3] [5].
  • Combination Strategies: Given BRPF1's role in therapy resistance, explore combination regimens with standard chemotherapeutics or other targeted agents to enhance efficacy and overcome resistance [1] [5].

Conclusion

This compound serves as a potent and selective tool molecule for probing BRPF1 biology in cancer research. Its application in mouse models, from in vitro mechanism dissection to in vivo efficacy studies, provides a strong preclinical foundation for validating BRPF1 as a therapeutic target. The protocols outlined here offer a roadmap for researchers to investigate the anti-tumor effects of this compound in various cancer contexts.

References

GSK6853 histone acetyltransferase complex study methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Handling

GSK6853 is a superior chemical probe for the BRPF family of bromodomains, developed through the optimization of a benzimidazolone series [1] [2].

  • Recommended Usage: For cell-based assays, it is recommended to use this compound at a concentration of no higher than 1 µM to minimize the chance of off-target effects [3].
  • Cellular Target Engagement: In a NanoBRET cellular target engagement assay, this compound showed a cellular IC₅₀ of 20 nM for displacing BRPF1B from histone H3.3 [3].
  • Negative Control: The closely related compound GSK9311 is recommended for use as a negative control to help rule out off-target effects [3].

The table below summarizes key characteristics of this compound.

Property Description/Value
Molecular Target Bromodomains of BRPF1, BRPF2 (BRD1), and BRPF3 [3]
Primary Application Inhibition of the BRPF1 bromodomain to study MOZ/MORF HAT complex function [1]
Recommended Cellular Concentration ≤ 1 µM [3]
Cellular IC₅₀ (Target Engagement) 20 nM (NanoBRET assay) [3]
In Vitro Potency (IC₅₀) 8 nM (TR-FRET assay) [3]
Selectivity >1600-fold selectivity over 48 other bromodomains in a panel screen [3]
Key Characteristic Suitable for in vivo studies [1]

Experimental Protocols

The following protocols are adapted from recent research utilizing this compound to investigate its anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines [4].

Cell Culture and Treatment
  • Cell Lines: Use A549 and H1975 human lung adenocarcinoma cell lines.
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [4].
  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells at various concentrations (e.g., 0, 25, 50, 100 µM) for specified durations. Include a vehicle control (DMSO only) [4].
Cell Viability and Proliferation Assays
  • CCK-8 Assay
    • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere.
    • The next day, treat with a concentration gradient of this compound.
    • After 24 hours, add 10 µL of CCK-8 reagent to each well.
    • Incubate for 3 hours and measure the absorbance at 450 nm using a microplate reader [4].
  • Colony Formation Assay
    • After this compound treatment, seed cells into 6-well plates at a very low density (500 cells/well).
    • Culture for 10-14 days to allow colony formation.
    • Fix colonies with 4% paraformaldehyde for 60 minutes and stain with 0.1% crystal violet for 15 minutes.
    • Count colonies manually (a colony is typically defined as >50 cells) [4].
Analysis of Cell Cycle and Apoptosis
  • Cell Cycle Analysis by Flow Cytometry
    • Treat cells (e.g., with 50 µM this compound) for 24 hours.
    • Harvest and fix cells in 70% ice-cold ethanol overnight at -20°C.
    • Wash cells with PBS and stain with a Propidium Iodide (PI) solution containing RNase A for 30 minutes in the dark.
    • Analyze DNA content using a flow cytometer and quantify cell cycle phases (G0/G1, S, G2/M) with software such as FlowJo [4].
  • Apoptosis Assay
    • Treat cells with this compound for 24 hours, then harvest and resuspend in binding buffer.
    • Stain cells with Annexin V and PI (5 µL each) for 15 minutes in the dark.
    • Analyze by flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cell populations [4].
Investigating Molecular Mechanisms
  • RNA Sequencing and Bioinformatics
    • Extract total RNA from treated and control cells using a kit such as the RNeasy Mini Kit.
    • Assess RNA quality and prepare libraries for sequencing on a platform like Illumina HiSeq 2000.
    • Perform differential gene expression analysis. Downstream bioinformatics analysis includes functional enrichment (e.g., GO, KEGG) and Protein-Protein Interaction (PPI) network construction to identify hub genes like CCNA2 [4].
  • Western Blotting
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration with a BCA assay.
    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk.
    • Incubate with primary antibodies overnight at 4°C. Key antibodies for validating the JAK2/STAT3/CCNA2 axis include:
      • Phospho-JAK2 (Tyr1007/1008)
      • Phospho-STAT3 (Tyr705)
      • Cyclin A2 (CCNA2)
    • Use GAPDH or Lamin B1 as a loading control.
    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL detection kit. Quantify band intensities with software like ImageJ [4].

Mechanism of Action in NSCLC Research

Research using the protocols above has elucidated that this compound exerts anti-proliferative effects in NSCLC by disrupting a key signaling axis and inducing cell cycle arrest [4]. The workflow and mechanism can be visualized as follows:

G This compound Mechanism in NSCLC This compound This compound BRPF1 BRPF1 This compound->BRPF1 Inhibits MOZ_HAT_Complex MOZ_HAT_Complex BRPF1->MOZ_HAT_Complex Scaffolds H3K14ac H3K14ac MOZ_HAT_Complex->H3K14ac Acetylates H3 JAK2_STAT3 JAK2_STAT3 H3K14ac->JAK2_STAT3 Transcribes CCNA2 CCNA2 JAK2_STAT3->CCNA2 Activates Cell_Cycle_Arrest Cell_Cycle_Arrest CCNA2->Cell_Cycle_Arrest Downregulation Induces G0/G1

The experimental workflow from cell treatment to mechanistic validation is summarized below:

G Experimental Workflow Cell_Culture Cell_Culture GSK6853_Treatment GSK6853_Treatment Cell_Culture->GSK6853_Treatment Phenotypic_Assays Phenotypic_Assays GSK6853_Treatment->Phenotypic_Assays CCK-8, Colony Formation, Flow Cytometry Transcriptomic_Analysis Transcriptomic_Analysis GSK6853_Treatment->Transcriptomic_Analysis RNA-seq Mechanism_Validation Mechanism_Validation Phenotypic_Assays->Mechanism_Validation Hypothesis Transcriptomic_Analysis->Mechanism_Validation Hub Gene Identification

The key findings from these integrated experiments are:

  • Phenotypic Impact: this compound treatment led to a dose-dependent inhibition of proliferation, induction of apoptosis, and G0/G1 cell cycle arrest in A549 and H1975 cells [4].
  • Molecular Insight: Transcriptomic analysis revealed that this compound downregulates genes involved in cell cycle progression, with CCNA2 (Cyclin A2) identified as a central hub gene [4].
  • Pathway Validation: Western blot analysis confirmed that this compound suppresses CCNA2 expression by inhibiting the phosphorylation of JAK2 and STAT3 [4].

Important Considerations for Researchers

  • Use the Recommended Negative Control: Always include GSK9311 in your experimental design to confirm that observed phenotypes are due to on-target BRPF1 inhibition and not off-target effects [3].
  • Context-Dependent Biology: Be aware that BRPF1 functions as a scaffold within multi-subunit HAT complexes (like the MOZ-BRPF1 complex), and its biological effects can be highly context-dependent [5] [6]. Findings in one cell type or cancer may not directly translate to another.
  • Explore Broader Applications: While this protocol focuses on NSCLC, BRPF1 is dysregulated in other malignancies, including hepatocellular carcinoma, hematological cancers, and gastrointestinal cancers [6]. This compound can be a valuable tool for investigating BRPF1's role in these contexts.

References

GSK6853 solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Solubility and Stock Solution Preparation

The table below summarizes the key physicochemical and solubility data for this compound from multiple supplier and scientific sources.

Property Value / Description
Molecular Weight 409.48 g/mol [1] [2] [3]
Physical Form White to off-white solid powder [2] [4] [5]
Purity ≥98% (HPLC) [4] [5]
Solubility in DMSO 55 - 81 mg/mL (134.32 - 197.81 mM) [1] [2] [5]
Solubility in Ethanol 81 mg/mL (197.81 mM) [2] [3]
Solubility in Water Insoluble / <1 mg/mL [2] [3]
Recommended Storage -20°C (stable for at least 1 year as supplied) [1] [5]
Solution Stability Solutions in DMSO or ethanol are stable for up to 3 months at -20°C [5]

For preparing stock solutions:

  • Standard Stock Solution: A common concentration is 25 mg/mL in DMSO, which requires gentle warming or sonication to fully dissolve [5].
  • High-Concentration Stock: For a 10 mM solution, dissolve 4.09 mg of this compound in 1 mL of DMSO [1].

In Vivo Formulation Guidelines

For animal studies, this compound can be formulated for intraperitoneal (IP) injection, a route with demonstrated good bioavailability (85%) [1] [6] [4]. A protocol for a 2 mg/mL solution is provided below.

G Start Start with DMSO Stock Solution Step1 Add PEG300 (40% of final volume) Mix well until clear Start->Step1 Sequentially Step2 Add Tween 80 (5% of final volume) Mix well until clear Step1->Step2 Sequentially Step3 Add Saline (45% of final volume) Mix well until clear Step2->Step3 Sequentially End Final In Vivo Formulation Ready for administration Step3->End

Example Preparation: To make 1 mL of the final formulation, you would add 100 µL of a 20 mg/mL DMSO stock solution to 400 µL PEG300 and mix; then add 50 µL Tween-80 and mix; finally, add 450 µL of saline to adjust the volume to 1 mL [2].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding this compound use.

FAQ 1: What is the maximum recommended concentration for cell-based assays? To minimize the chance of off-target effects, the recommended concentration of this compound in cell-based assays is no higher than 1 µM [1] [2] [6]. Always use a freshly prepared stock solution to ensure accuracy.

FAQ 2: My solution has precipitated. What should I do? If precipitation occurs, warm the solution gently (e.g., in a 37°C water bath) and sonicate to re-dissolve the compound [1] [2]. Always check for clarity before use. Precipitation in cellular assays can be a sign of compound aggregation, a common cause of assay interference [7].

FAQ 3: How can I detect non-specific compound activity? The ALARM NMR assay is a protein-based NMR method used to identify compounds that cause nonspecific thiol reactivity or protein aggregation [7]. This assay can be implemented as a counter-screen to triage problematic compounds and validate your chemical probe [7].

Key Recommendations for Researchers

  • Use Fresh Stocks: Always prepare fresh stock solutions from powder for critical experiments to ensure potency and consistency.
  • Include Controls: For biological experiments, use the structurally related but inactive compound GSK9311 as a negative control to confirm that observed effects are due to BRPF1 inhibition [4].
  • Monitor Assay Health: If you observe unexpected cytotoxicity or off-target effects at low concentrations (e.g., below 1 µM), consider running an ALARM NMR or similar counter-screen to check for promiscuous activity [7].

References

GSK6853 off-target effects selectivity troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Profile & Recommended Use

This compound is a potent, soluble, and cell-active chemical probe that acts as a highly selective inhibitor of the BRPF1 bromodomain [1] [2] [3]. It is designed for studying the biological role of BRPF proteins in epigenetic regulation.

The table below summarizes its key biochemical and cellular characteristics:

Property Value / Measurement Assay / Context
BRPF1 Potency (IC₅₀) 8 nM TR-FRET assay [2]
BRPF1 Binding (KD) 0.3 nM BROMOscan [2]
Cellular Target Engagement (IC₅₀) 20 nM NanoBRET assay (BRPF1B vs. histone H3.3) [2] [3]
Selectivity >1600-fold over all other bromodomains tested Panel of 48 bromodomains [2] [3]
Recommended Cell-Based Concentration ≤ 1 µM To minimize risk of off-target effects [1] [2] [3]

Experimental Protocols for Validation

To confirm that your observed phenotypes are due to BRPF1 inhibition, these key validation experiments are recommended.

Assessing Antiproliferative Effects & Cell Cycle Arrest

This protocol is adapted from a recent study investigating this compound in non-small cell lung cancer (NSCLC) cell lines [4].

  • Objective: To validate the functional anti-proliferative effect of this compound and link it to cell cycle arrest.
  • Materials: NSCLC cell lines (e.g., A549, H1975), this compound, DMSO (vehicle control), cell culture reagents, CCK-8 kit, flow cytometer, propidium iodide (PI) staining solution with RNase A.
  • Workflow:
    • Cell Culture: Maintain A549 and H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂ [4].
    • Cell Viability (CCK-8) Assay:
      • Seed cells in 96-well plates at a density of 5 x 10³ cells/well.
      • The next day, treat cells with a concentration gradient of this compound (e.g., 0, 50, 100, 200, 400 µM) for 24 hours. Note: The high concentrations in this specific assay may exceed the recommended 1 µM for target-specificity.
      • Add 10 µL of CCK-8 reagent to each well and incubate for 3 hours.
      • Measure the absorbance at 450 nm using a microplate reader [4].
    • Cell Cycle Analysis by Flow Cytometry:
      • Treat cells with this compound (e.g., 50 µM) or DMSO for 24 hours.
      • Harvest cells and fix in 70% ice-cold ethanol overnight at 4°C.
      • Wash cells with PBS and stain with PI/RNase A solution for 30 minutes at room temperature in the dark.
      • Analyze DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using software like FlowJo [4].
  • Expected Outcome: this compound should induce a dose-dependent reduction in cell viability and a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, indicating G0/G1 arrest [4].
Validating Mechanism via JAK2/STAT3/CCNA2 Pathway

This western blot protocol confirms on-target activity by detecting downstream signaling changes.

  • Objective: To verify that this compound inhibits the JAK2/STAT3 signaling pathway and downregulates the cell cycle regulator CCNA2 (Cyclin A2) [4].
  • Materials: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, primary antibodies against p-JAK2 (Tyr1007/1008), p-STAT3 (Tyr705), total JAK2, total STAT3, CCNA2, and a loading control (e.g., GAPDH or Lamin B1) [4].
  • Workflow:
    • Treatment and Lysis: Treat A549 or H1975 cells with this compound (e.g., 50 µM) or DMSO for 24 hours. Lyse cells using RIPA buffer with inhibitors.
    • Protein Analysis: Determine protein concentration using the BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation:
      • Block the membrane with 5% non-fat milk.
      • Incubate with primary antibodies (dilutions 1:1000 for p-JAK2, p-STAT3, CCNA2; 1:3000 for GAPDH) overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit and image the membrane. Quantify band intensities with ImageJ software [4].
  • Expected Outcome: this compound treatment should significantly reduce the levels of phospho-JAK2, phospho-STAT3, and CCNA2 compared to the DMSO control, while total protein levels remain unchanged.

The following diagram illustrates the signaling pathway you can expect this compound to modulate, based on the published mechanism [4].

gsk6853_pathway This compound This compound BRPF1 BRPF1 This compound->BRPF1 Inhibits HAT MYST HAT Complex BRPF1->HAT Histone_Ac Histone Acetylation HAT->Histone_Ac JAK2_Stat3 JAK2/STAT3 Signaling Histone_Ac->JAK2_Stat3 Regulates CCNA2 CCNA2 (Cyclin A2) JAK2_Stat3->CCNA2 Activates Cell_Cycle G0/G1 Cell Cycle Arrest CCNA2->Cell_Cycle Proliferation Inhibited Proliferation Cell_Cycle->Proliferation

Frequently Asked Questions

Q1: What is the maximum concentration I should use in my cell-based assays?

  • A1: The recommended concentration is no higher than 1 µM to minimize the chance of off-target effects. Screening against unrelated assay panels has shown that any off-target activities are relatively weak compared to its potency for BRPF1 at this concentration [1] [2] [3].

Q2: I see a lack of phenotypic effect. How can I confirm this compound is engaging its target in my cells?

  • A2: Confirm cellular target engagement using a NanoBRET assay. This technique has demonstrated that this compound potently displaces BRPF1B from histones in cells with an IC₅₀ of 20 nM [2] [3]. If this is not feasible, use the western blot protocol above to check for downstream suppression of p-STAT3 and CCNA2.

Q3: My experiment shows unexpected effects. Are they caused by off-target binding?

  • A3: this compound is highly selective. First, verify you are not using a concentration above 1 µM. The probe shows >1600-fold selectivity over other bromodomains, making off-target binding to other bromodomains unlikely [2]. Unexplained effects should be investigated by:
    • Re-confirming the phenotype is consistent with BRPF1 inhibition (e.g., G0/G1 cell cycle arrest).
    • Using the negative control compound GSK9311, which was developed alongside this compound and is structurally similar but inactive against BRPF1 [2]. If your phenotype does not occur with GSK9311, it is likely specific to BRPF1 inhibition.

Q4: What are the key formulation and pharmacokinetic properties for in vivo studies?

  • A4: In male CD1 mice, this compound has a moderate terminal half-life (1.7 h) after intravenous administration (1 mg/kg). Intraperitoneal administration (3 mg/kg) achieves high bioavailability (85%), making it a suitable route for in vivo PK/PD models. For in vitro studies, it has good solubility in DMSO (55-81 mg/mL) [1] [3].

References

GSK6853 stock solution storage stability -20°C

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Storage Stability and Handling

The table below summarizes the key stability and handling data for this compound to help you plan your experiments effectively [1] [2] [3].

Aspect Details
Form Supplied White to off-white solid powder [2] [4].
Purity >98% [1] to 99.44% [3].
Recommended Storage (Powder) -20°C [1] [2] [3].
Powder Stability (Supplied) Stable for at least 1 year from the date of purchase when stored at -20°C [1] [2].
Solubility Soluble in DMSO (up to 25-81 mg/mL) and Ethanol (up to 25-81 mg/mL). Insoluble in water [1] [2] [3].
Solution Stability (DMSO/Ethanol) Stable for up to 3 months when stored at -20°C [1] [2].
Key Handling Warning Avoid repeated freeze-thaw cycles of stock solutions [5] [4].

Frequently Asked Questions & Troubleshooting

Q1: How should I prepare and store a long-term stock solution of this compound?

  • Procedure: Weigh the powder and dissolve it in anhydrous DMSO or ethanol to prepare a concentrated stock solution (e.g., 25-50 mM). This compound is highly soluble in DMSO, with reported concentrations of at least 25 mg/mL (61.1 mM) [2] and up to 81 mg/mL (197.8 mM) [3] [4].
  • Storage: Immediately after preparation, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
  • Stability: Under these conditions, the solution remains stable for up to 3 months [1] [2].

Q2: My experiment shows unexpected cellular toxicity. What could be the cause?

A common cause of off-target effects is using excessively high concentrations of the inhibitor in cell-based assays. To minimize this risk:

  • Follow Recommended Dosage: The Structural Genomics Consortium (SGC) and other sources recommend using a concentration no higher than 1 µM in cell-based assays [6] [3] [4].
  • Use an Inactive Control: The structural analog GSK9311 is recommended as an inactive negative control compound. This helps distinguish BRPF1-specific effects from non-specific or off-target effects [6] [5].

Q3: I need to perform an in vivo study. What formulation information is available?

While specific formulations may need optimization for your model, one published protocol suggests the following for intraperitoneal (IP) injection [3] [4]:

  • Formulation: Sequentially add the compound and solvents to create a clear solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
  • Rationale: This IP route has demonstrated high bioavailability (85%) in preclinical models, making it suitable for in vivo dosing [6] [3].

Experimental Protocols & Applications

1. Basic In Vitro Protocol for Cellular Studies

This workflow outlines a standard procedure for treating cells with this compound.

GSK6853_Workflow Start Prepare this compound Stock Solution Step1 Thaw a fresh aliquot of DMSO stock solution at RT Start->Step1 Step2 Dilute in pre-warmed cell culture medium Step1->Step2 Step3 Add to cells (Recommended: ≤1 µM) Step2->Step3 Step4 Incubate and proceed with your assay Step3->Step4

2. Validated Signaling Pathway in NSCLC Research

A 2025 study demonstrated that this compound inhibits Non-Small Cell Lung Cancer (NSCLC) cell proliferation (A549 and H1975) through a specific molecular pathway, as summarized below [7].

GSK6853_Pathway This compound This compound BRPF1 BRPF1 Inhibition This compound->BRPF1 Suppresses JAK2_STAT3 JAK2/STAT3 Signaling Pathway BRPF1->JAK2_STAT3 Suppresses CCNA2 CCNA2 (Cyclin A2) Downregulation JAK2_STAT3->CCNA2 Leads to G0_G1 G0/G1 Phase Cell Cycle Arrest CCNA2->G0_G1 Apoptosis Induction of Apoptosis G0_G1->Apoptosis and Proliferation Inhibition of Cell Proliferation G0_G1->Proliferation

Key Experimental Findings from Recent Research [7]:

  • Proliferation Assays: Used CCK-8 and colony formation assays to confirm dose-dependent inhibition of A549 and H1975 cell proliferation.
  • Cell Cycle Analysis: Employed flow cytometry, revealing that treatment induced G0/G1 phase arrest.
  • Apoptosis Assay: Used Annexin V/PI staining to confirm the induction of apoptosis.
  • Mechanistic Insight: Combined RNA sequencing (RNA-seq), bioinformatics analysis, and western blotting to identify the downregulation of the JAK2/STAT3/CCNA2 axis as the key mechanism.
  • Clinical Correlation: Analysis of clinical databases showed that high CCNA2 expression correlates with poor survival in Lung Adenocarcinoma (LUAD), highlighting the therapeutic relevance of this pathway.

References

GSK6853 Fundamental Properties & Usage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

To establish a strong experimental foundation, it is crucial to understand the core characteristics of GSK6853. The table below summarizes its key biochemical and physicochemical properties.

Property Specification Source/Assay
Primary Target BRPF1 Bromodomain -
Biochemical Potency (BRPF1) pKd = 9.5 (Kd = 0.3 nM); pIC50 = 8.0-8.1 (IC50 = ~8-10 nM) BROMOscan; TR-FRET [1] [2]
Cellular Target Engagement IC50 = 20 nM NanoBRET assay [2]
Selectivity >1,600-fold selective for BRPF1 over 48 other bromodomains BROMOscan panel [1] [2] [3]
Recommended Cellular Concentration ≤ 1 µM SGC Recommendation [2] [4]
Solubility 140 µg/mL (in CLND assay); 25 mg/mL in DMSO [1] [3]
Chrom logD at pH 7.4 2.0 [2]

Experimentally-Validated Cellular Protocols

Here are detailed methodologies for key cellular assays, based on recent research, to help you validate the anti-proliferative effects of this compound.

  • Cell Viability Assay (CCK-8)

    • Cell Lines: A549 and H1975 non-small cell lung cancer (NSCLC) cells.
    • Procedure: Seed cells in 96-well plates at 5x10³ cells/well. The following day, treat with a concentration gradient of this compound (e.g., 0, 50, 100, 200, 400 µM) for 24 hours. Add 10 µL of CCK-8 reagent to each well and incubate for 3 hours. Measure the absorbance at 450 nm using a microplate reader [5].
  • Colony Formation Assay

    • Procedure: After treating cells with this compound (e.g., 0, 25, 50, 100 µM), seed them into 6-well plates at a low density (500 cells/well). Culture for 10-14 days to allow colony formation. Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies manually (a colony is typically defined as >50 cells) [5].
  • Cell Cycle Analysis by Flow Cytometry

    • Procedure: Treat cells (e.g., A549, H1975) with this compound (50 µM) for 24 hours. Harvest and fix cells in 70% ice-cold ethanol overnight. Wash cells with PBS, then treat with RNase A and stain with Propidium Iodide (PI) for 30 minutes in the dark. Analyze DNA content using a flow cytometer and quantify cell cycle phases with software like FlowJo [5].
  • Apoptosis Assay (Annexin V/PI Staining)

    • Procedure: Treat cells with this compound (0, 25, 50, 100 µM) for 24 hours. Harvest cells, resuspend in binding buffer, and stain with Annexin V and PI for 15 minutes in the dark. Analyze by flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cell populations [5].

The anticancer effects of this compound are mediated through the disruption of key signaling pathways that drive cell proliferation, as illustrated below.

GSK6853_mechanism This compound This compound BRPF1 BRPF1 This compound->BRPF1 Inhibits JAK2 JAK2 BRPF1->JAK2 Suppresses STAT3 STAT3 JAK2->STAT3 Phosphorylates CCNA2 CCNA2 STAT3->CCNA2 Transactivates CellCycle CellCycle CCNA2->CellCycle Promotes Proliferation Proliferation CellCycle->Proliferation Drives

Troubleshooting Common Experimental Issues

  • Unexpected Lack of Cellular Phenotype

    • Potential Cause: The most common reason is using a concentration that is too low to effectively engage the cellular target. While the biochemical IC50 is in the low nanomolar range, the cellular IC50 is higher (20 nM), and even higher concentrations (25-100 µM) are often needed to observe robust anti-proliferative effects in cancer cell lines [5] [2].
    • Solution: Perform a dose-response curve to establish the effective concentration range for your specific cell model. The recommended starting point is ≤1 µM to minimize off-target effects, but effective concentrations for phenotypic assays may be higher [2] [4]. Always include a positive control, such as a known BET inhibitor, to benchmark your assay system [6].
  • Low Solubility or Precipitation in Aqueous Buffers

    • Potential Cause: this compound has good solubility in DMSO but limited solubility in aqueous solutions.
    • Solution: Prepare a fresh, high-quality stock solution in DMSO. The final concentration of DMSO in cell culture media should typically not exceed 0.1-0.5%. For in vivo studies, an intraperitoneal (i.p.) route of administration has been shown to provide excellent bioavailability (85%) and is recommended [1] [2] [4].

Advanced Application: Combination Strategies

Emerging evidence suggests that combining epigenetic inhibitors can enhance anticancer efficacy.

  • Synergy with BET Inhibition: A 2024 study reported that combined treatment with this compound and the BET inhibitor JQ1 resulted in an additive effect in reducing cell viability in liver and breast cancer cells. This indicates that concurrently targeting BRPF1 and BET bromodomains is a viable and potentially powerful strategy [6].
  • Experimental Design: When planning a combination study, titrate both compounds individually and in combination to calculate a Combination Index (CI) to determine if the interaction is additive, synergistic, or antagonistic.

References

Understanding GSK6853 and Its Stability Profile

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 is a potent and selective chemical probe for the BRPF1 bromodomain, intended for use in vitro and in vivo to elucidate biological roles of BRPF1 [1] [2]. It demonstrates excellent potency (pKd 9.5) and high selectivity (>1600-fold over other bromodomains) [2].

While specific liver microsomal stability data for this compound is not available in the search results, its pharmacokinetic (PK) characteristics provide insight. In male CD1 mice, this compound had a fraction unbound in blood of 7.9%, and the intraperitoneal (i.p.) route was deemed suitable for in vivo studies [2]. The lack of explicit stability data suggests this could be a parameter for optimization.

Experimental Protocols for Assessing Metabolic Stability

The following protocol is a standard assay for determining metabolic stability, which can be applied to evaluate this compound and its analogs.

Liver Microsomal Stability Assay Protocol [3]

  • Objective: To measure the in vitro intrinsic clearance (CLint) of a compound using liver microsomes.
  • Principle: The assay uses the substrate depletion method. The disappearance of the parent compound is monitored over time in the presence of metabolically active liver microsomes and the co-factor NADPH.
  • Incubation System:
    • Microsomal Protein: 0.5 mg/mL (species-specific: human, rat, mouse)
    • Test Compound Concentration: 1.0 μM
    • Cofactor: NADPH Regenerating System
    • Buffer: 100 mM phosphate buffer, pH 7.4
    • Temperature: 37°C
    • Incubation Duration: Typically 45 minutes, with samples taken at multiple time points (e.g., 0, 5, 15, 30, 45 min) [3].
  • Reaction Termination: The reaction is stopped by adding acetonitrile, which also precipitates proteins.
  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.
  • Data Calculation:
    • The half-life (t₁/₂) is calculated from the depletion curve.
    • In vitro intrinsic clearance (CLint) is calculated using the formula: CLint (μL/min/mg) = (Volume (μL/mg) × ln2) / t₁/₂ (min) [3].

This experimental workflow can be visualized as follows:

Start Start Microsomal Assay Prep Preparation of Incubation System Start->Prep Incubate Incubate at 37°C with NADPH Prep->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (Add Acetonitrile) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End Result Interpretation Calculate->End

Strategies for Improving Microsomal Stability

Improving metabolic stability often involves strategic structural modification to reduce the compound's susceptibility to enzymatic degradation. The following table summarizes common approaches, illustrated with examples from BRPF1 inhibitor research.

Strategy Rationale & Action Research Example
Reduce cLogD Lower lipophilicity often reduces metabolic turnover by CYP450 enzymes. Aim for cLogD < 3 [4]. In a BRPF1b hit identification campaign, compounds with lower cLogD (e.g., Compound 5, cLogD=2.1) showed more favorable ADMET profiles [4].
Block Metabolic Soft Spots Identify sites of rapid metabolism (e.g., via metabolite ID) and introduce blocking groups like halogens, or deuterium replacement. The optimization of the initial BRPF1 inhibitor GSK5959 (high logD, low solubility) focused on introducing heteroatoms and solubilizing groups to improve properties [1].
Introduze Steric Shielding Add steric hindrance near vulnerable metabolic sites (e.g., aromatic rings, aliphatic carbons) to shield them from enzymes. In the this compound progenitor series, adding a piperazine at the 6-position of the benzimidazolone core maintained potency while improving solubility, a key physicochemical property [1].
Structural Isosterism Replace metabolically labile functional groups (e.g., esters, alkyl chains) with stable isosteres (e.g., amides, cyclic constraints). Replacing a 2-methoxyphenyl group with a 2-pyridyl group in the benzamide series reduced logD while maintaining potency by mimicking an intramolecular hydrogen bond [1].

The relationship between structural modification and stability outcomes can be conceptualized as a continuous cycle:

Assess Assess Stability of Lead Compound Modify Design Analogs via: - cLogD Reduction - Steric Shielding - Blocking Soft Spots - Isosteric Replacement Assess->Modify Test Test New Compounds in Microsomal Assay Modify->Test Compare Compare CLint & Priorize Best Hits Test->Compare Compare->Assess  Iterate

Frequently Asked Questions

Q1: Why is my BRPF1 inhibitor showing high clearance in rat liver microsomes, but the prediction for human clearance is low? This is a common scenario in discovery. Species-specific differences in cytochrome P450 enzyme expression and activity are the primary cause [3]. It is crucial to profile compounds across multiple species (e.g., mouse, rat, human) early on. A compound stable in human liver microsomes (HLM) but unstable in rat liver microsomes (RLM) may still be a viable candidate, and the rat may not be the appropriate PK model. Always use human data for the ultimate go/no-go decisions.

Q2: The microsomal stability of my compound is poor, but hepatocyte stability is good. What could be the reason? This pattern suggests your compound may be primarily metabolized by non-cytochrome P450 pathways. Liver microsomes primarily contain CYP450 and UGT enzymes (the latter requiring activated cofactors). Hepatocytes are whole cells containing a full complement of metabolic enzymes, including those in the cytosol (e.g., esterases, aldehyde oxidases) [3]. If hepatocyte stability is good, it indicates the compound is stable against these broader metabolic processes, which is a positive sign.

Q3: What are the typical classification bands for intrinsic clearance (CLint) in human liver microsomes? While specific cutoffs can vary by organization, compounds are generally ranked and categorized as follows [3]:

  • Low Clearance: CLint < [Value] μL/min/mg (indicating good stability)
  • Moderate Clearance: Between low and high thresholds.
  • High Clearance: CLint > [Value] μL/min/mg (indicating poor stability) Note: The exact numerical boundaries for low, moderate, and high clearance were not explicitly defined in the search results. It is recommended to establish these based on internal historical data and project goals.

References

General Strategies for Reducing CYP450 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

When a compound like GSK6853 shows undesired CYP450 inhibition, medicinal chemists employ several strategies to modify its structure. The goal is to reduce interaction with CYP450 enzymes while maintaining potency against the primary target.

The table below summarizes common structural alerts and modification strategies based on standard medicinal chemistry practices [1] [2] [3].

Structural Alert Potential Modification Strategy Intended Effect
Flat, planar aromatic systems Introduce steric hindrance; reduce lipophilicity Reduce insertion into CYP heme plane
Nitrogen-containing heterocycles (e.g., pyridines, imidazoles) Modify pKa; introduce steric hindrance Weaken coordination to heme iron
Strong Lewis bases Replace with bioisosteres; alter electronics Reduce affinity for CYP active site

Experimental Protocols for CYP450 Interaction Assessment

To systematically evaluate and address CYP450 inhibition, researchers follow a standardized workflow. The diagram below outlines the key stages of this process.

Start Start: New Chemical Entity (NCE) InVitro1 Initial CYP450 Screening Start->InVitro1 InVitro2 Mechanism Identification InVitro1->InVitro2 Inhibition Found InSilico Structural Analysis InVitro2->InSilico Redesign Compound Redesign InSilico->Redesign Retest Re-test Modified Compound Redesign->Retest Success CYP Inhibition Reduced? Retest->Success Success->InVitro1 Yes Success->Redesign No

Initial In Vitro CYP450 Inhibition Screening

This first step identifies which CYP450 isoforms (e.g., 3A4, 2D6) are inhibited by the lead compound [2] [3].

  • Objective: To determine the IC₅₀ value (concentration causing 50% inhibition) for major CYP450 isoforms.
  • Method: Use human liver microsomes (HLM) or recombinant CYP450 enzymes (rCYP) with isoform-specific probe substrates.
  • Protocol:
    • Incubation: Mix the test compound (at varying concentrations), probe substrate (at Km concentration), NADPH regenerating system, and enzyme source (HLM or rCYP).
    • Reaction: Incubate at 37°C for a predetermined time.
    • Detection: Stop the reaction and quantify the metabolite formed by the CYP450 enzyme using LC-MS/MS.
    • Analysis: Plot inhibition percentage vs. compound concentration to calculate IC₅₀.
Mechanism of Inhibition (MOI) Studies

If significant inhibition is found, the next step is to determine the mechanism (reversible or time-dependent) [1] [3].

  • Objective: To distinguish between reversible inhibition and mechanism-based inactivation (MBI).
  • Key Method: Pre-incubate the test compound with the enzyme source and NADPH before adding the probe substrate.
  • Interpretation:
    • Reversible Inhibition: Inhibition potency does not increase with pre-incubation.
    • MBI: Inhibition significantly increases after pre-incubation, indicating formation of a reactive metabolite.
In Silico Modeling and Structural Analysis

Computational tools help understand how the compound interacts with the CYP450 active site to guide redesign [1].

  • Objective: To visualize interactions (e.g., π-π stacking, iron coordination) between the compound and CYP450 heme.
  • Method: Use molecular docking software to simulate the binding pose of the compound in the crystal structure of the CYP450 enzyme.

Troubleshooting Guide & FAQ

Q1: Our lead compound shows time-dependent inhibition (MBI) of CYP3A4. What is the most common cause and how can we address it? A1: MBI is often caused by functional groups like methylenedioxyphenyl, furans, or thiophenes that are metabolized into reactive intermediates [1]. The strategy is to block metabolic soft spots or introduce electron-withdrawing groups to make the metabolic transformation less favorable.

Q2: After modifying the structure to reduce CYP inhibition, our compound lost potency against the primary target. What can we do? A2: This is a common challenge. Focus on bioisosteric replacement, where you replace the problematic group with another that has similar physicochemical properties but lower CYP affinity. For example, replace a basic nitrogen with a non-basic heterocycle.

Q3: How critical is it to reduce CYP inhibition for a drug candidate? A3: It depends on the therapeutic area, intended dose, and exposure. For drugs intended for chronic use in poly-medicated patients, it is critical due to the high risk of drug-drug interactions (DDIs). For some oncology drugs with high efficacy and short-term use, a certain level of CYP inhibition might be acceptable, but it requires careful management [4] [3].

References

GSK6853 metabolite identification and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Quantitative Data on GSK6853

While specific metabolites are not identified, several studies provide relevant pharmacokinetic and physicochemical data for this compound itself, which is crucial for understanding its metabolic profile [1] [2].

Property Value Notes / Assay Type
Molecular Weight 409.48 g/mol [2]
Formula C22H27N5O3 [2]
BRPF1 Potency (pIC50) 8.1 (IC50 ~8 nM) TR-FRET assay [1] [2]
Solubility 140 μg/mL CLND (Chromatographic Liquid Nitrogen Dewar) solubility [1]
Chrom logD at pH 7.4 2.0 Indicates good solubility [1]
In Vivo Clearance (Mouse) 107 mL/min/kg High clearance; IV administration (1 mg/kg) [1] [2]
Half-life (Mouse) 1.7 h IV administration [1] [2]
Oral Bioavailability (Mouse) 22% 3 mg/kg dose [1] [2]

Standard Protocols for Metabolite Identification

Since direct data on this compound metabolites is unavailable, here are detailed standard workflows for metabolite profiling and identification that you can apply.

Sample Preparation for In Vitro Metabolism Studies

The first step is to generate metabolites using in vitro systems, followed by efficient extraction [3] [4].

  • Incubation: Incubate this compound with liver microsomes (human or preclinical species) or hepatocytes in an appropriate buffer. Include co-factors like NADPH for Phase I metabolism and UDPGA for Phase II metabolism.
  • Quenching: Stop the metabolic reaction at predetermined time points by adding an organic solvent like cold methanol or acetonitrile. This rapidly denatures enzymes and halts metabolism [3] [4].
  • Metabolite Extraction:
    • Use liquid-liquid extraction, commonly with a methanol/chloroform mixture for a biphasic system. Polar metabolites partition into the methanol layer, while non-polar compounds go into the chloroform layer [4].
    • Vortex and centrifuge the samples to separate the phases.
    • Collect the organic layer and evaporate it under a gentle stream of nitrogen.
    • Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., a mixture of water and methanol).
  • Use of Internal Standards: Add stable isotope-labeled analogs of this compound or similar compounds to the sample before extraction. This helps correct for variability and aids in semi-quantification [4].
Instrumental Analysis via LC-HRMS

Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is the cornerstone technique for metabolite identification [3] [5].

  • Chromatographic Separation: Use reverse-phase UHPLC (e.g., C18 column) with a gradient of water and acetonitrile (both modified with 0.1% formic acid) to separate metabolites from the parent drug and each other [3].
  • High-Resolution Mass Spectrometry:
    • Employ a Q-TOF (Quadrupole Time-of-Flight) or similar high-resolution mass analyzer [3] [5].
    • Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize metabolite detection.
    • Use full-scan MS to detect potential metabolites based on their accurate mass.
  • Metabolite Identification Workflow:
    • Data Mining: Use software tools (e.g., XCMS, MZmine) to compare chromatograms from dosed and control samples. They help find "features" - combinations of accurate mass and retention time that are unique to or increased in the dosed sample [3].
    • Metabolite Prediction: The software will look for specific changes in mass from the parent drug, such as:
      • +15.995 Da: Addition of oxygen (oxidation)
      • -14.016 Da: Loss of a methyl group (demethylation)
      • +176.032 Da: Addition of glucuronic acid (glucuronidation)
      • +305.068 Da: Addition of glutathione (GSH adduct)
    • Structural Elucidation: For each potential metabolite, perform tandem MS/MS. This fragments the metabolite, and the resulting pattern helps confirm its structure by comparing it to the fragmentation of the parent drug [3] [5].

The following diagram illustrates the core experimental workflow for metabolite identification.

Start Start Metabolite ID SamplePrep Sample Preparation • In vitro incubation • Quenching with cold MeOH • Liquid-liquid extraction Start->SamplePrep LCHRMS LC-HRMS Analysis • Chromatographic separation • High-res mass detection • Data-dependent MS/MS SamplePrep->LCHRMS DataProcessing Data Processing • Software feature finding • Predict metabolic transformations LCHRMS->DataProcessing IDValidation Identification & Validation • Interpret MS/MS spectra • Compare to parent drug • Confirm structure DataProcessing->IDValidation

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in metabolite identification studies.

Problem Possible Cause Solution
Low signal for metabolites Poor ionization efficiency; low metabolite abundance. Optimize ESI source parameters; use concentration techniques during sample prep; employ more sensitive instrumentation (e.g., ion mobility MS) [5].
Too many background ions Complex biological matrix; solvent impurities. Improve chromatographic separation; use blanks for background subtraction; employ data mining software to distinguish drug-related components [3].
Cannot identify metabolite structure Uncommon metabolic pathway; ambiguous MS/MS fragmentation. Synthesize proposed metabolite as a standard for direct comparison; consider advanced NMR techniques for definitive structural elucidation.
High clearance in microsomes Rapid Phase I metabolism (a "metabolic soft spot") [5]. Identify the major site of metabolism (e.g., via MS/MS); use this information to guide medicinal chemistry efforts to block this site and improve metabolic stability.

Key Considerations for Experimental Design

When planning your studies, keep these broader strategic points in mind:

  • Regulatory Compliance: Follow FDA guidance for Safety Testing of Drug Metabolites, which recommends comparing human metabolite profiles with those from animal species used in preclinical safety assessments. Human-specific metabolites may require additional safety testing [5].
  • Technology Selection: High-resolution accurate mass spectrometry with ion mobility (e.g., Waters Vion IMS QTof) provides enhanced specificity and cleaner spectra, increasing confidence in structural assignments [5].
  • Cross-Species Comparison: Early in vitro studies should profile metabolites across human and preclinical species (e.g., mouse, rat, dog) to identify potential disparities in metabolic pathways [5].

References

GSK6853: Essential Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for GSK6853, which is a potent, soluble, and highly selective chemical probe for inhibiting the BRPF1 bromodomain [1] [2] [3].

Property Description / Value
Target BRPF1 Bromodomain [1] [3]
Bioactivity (pIC₅₀) 8.1 (TR-FRET assay) [2] [3]
Molecular Weight 409.48 g/mol [2] [3]
Formula C₂₂H₂₇N₅O₃ [2] [3]
CAS Number 1910124-24-1 [2]

| Solubility | DMSO: 55-81 mg/mL (134.32-197.81 mM) Ethanol: 81 mg/mL (197.81 mM) Water: Insoluble [2] [3] | | Recommended Cellular Concentration | ≤ 1 μM (to minimize off-target effects) [2] [3] | | Key Feature | >1600-fold selectivity over other tested bromodomains [3] |

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the recommended concentration for cell-based assays? It is recommended to use this compound at a concentration no higher than 1 μM in cell-based assays. While the compound is highly selective for BRPF1, screening against unrelated assays has shown weak off-target activities at higher concentrations. Staying at or below 1 μM minimizes the chance of these effects interfering with your results [2] [3].

  • FAQ 2: How should I store and reconstitute this compound? For long-term storage, the powder should be kept at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C. The solution is stable for approximately one year under these conditions. Always use sterile techniques when handling the solution to prevent contamination [2].

  • FAQ 3: What are the observed effects of this compound on NSCLC cells? Research shows that this compound exerts potent antiproliferative effects on non-small cell lung cancer (NSCLC) cells, such as A549 and H1975. The compound inhibits proliferation and colony formation in a dose-dependent manner. Mechanistically, it induces G0/G1 cell cycle arrest and promotes apoptosis by suppressing the JAK2/STAT3 signaling pathway and downregulating the cell cycle regulator CCNA2 (Cyclin A2) [4].

  • FAQ 4: What is the bioavailability of this compound in animal models? Pharmacokinetic studies in male CD1 mice show that this compound has moderate oral bioavailability (22%). The intraperitoneal (IP) route achieves significantly higher bioavailability (85%), making it a suitable administration route for preclinical pharmacodynamic models [2] [3].

Troubleshooting Guide

  • Problem: Inconsistent cellular activity or unexpected toxicity.

    • Potential Cause 1: Solvent and Stock Solution Issues.
      • Solution: Ensure this compound is fully dissolved in a high-quality, sterile DMSO. The final DMSO concentration in your cell culture media should typically not exceed 0.1%. Always prepare a fresh stock solution if the current one has been through multiple freeze-thaw cycles or is not stored at -80°C.
    • Potential Cause 2: Concentration is too high.
      • Solution: Re-check your dilution calculations. Titrate the compound to find the minimal effective dose in your system, ensuring it does not exceed 1 μM to avoid potential off-target effects [2] [3].
    • Potential Cause 3: Cell line-specific sensitivity.
      • Solution: The potency of this compound can vary between different cell lines. Consult the literature for effective concentrations in your specific model (e.g., 25-100 μM was used in colony formation assays for A549 and H1975 cells [4]) and perform a dose-response curve to determine the optimal concentration.
  • Problem: Low solubility in aqueous buffers.

    • Potential Cause: this compound is inherently insoluble in water [3].
    • Solution: First, create a concentrated stock solution in DMSO. For in vivo studies, use a validated formulation, such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, which can achieve a concentration of 2 mg/mL with sonication [2].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Protocol: Assessing Anti-Proliferative Effects via Colony Formation Assay [4]

Principle: This assay tests the ability of a single cell to proliferate into a large colony over time, measuring the long-term cytotoxic effects of this compound.

Procedure:

  • Treatment: Expose cells (e.g., A549 or H1975) to increasing concentrations of this compound (e.g., 0, 25, 50, 100 μM).
  • Seeding: After treatment, trypsinize and seed a low density of cells (e.g., 500 cells/well) into a 6-well plate.
  • Culture: Allow cells to grow for 10-14 days in a standard culture incubator (37°C, 5% CO₂), refreshing the medium every few days.
  • Fixation and Staining: After colonies form (defined as >50 cells), carefully aspirate the medium. Fix colonies with 4% paraformaldehyde for 60 minutes, then stain with 0.1% crystal violet for 15 minutes.
  • Quantification: Rinse the plate, air-dry, and photograph. Manually count the number of colonies in each well.

The workflow can be visualized as follows:

G Start Seed & Culture Cells A Treat with This compound Start->A B Re-seed at Low Density A->B C Grow for 10-14 Days B->C D Fix & Stain Colonies C->D End Count & Analyze D->End

Protocol: Analyzing Cell Cycle Distribution by Flow Cytometry [4]

Principle: This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cell population percentages in different cell cycle phases (G0/G1, S, G2/M).

Procedure:

  • Treatment & Harvesting: Treat cells with this compound (e.g., 50 μM for 24 hours). Harvest both adherent and floating cells.
  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at 4°C.
  • Staining: The next day, wash cells with PBS to remove ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA and prevent false positive signals).
  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The percentage of cells in each cell cycle phase can be quantified using analysis software like FlowJo.
Protocol: Investigating Mechanism via Western Blot [4]

Principle: Western blotting is used to detect changes in protein expression and phosphorylation levels, such as the downregulation of CCNA2 and inhibition of JAK2/STAT3 phosphorylation.

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantification & Separation: Determine protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE.
  • Membrane Transfer: Transfer proteins from the gel onto a PVDF membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with specific primary antibodies overnight at 4°C.
    • Key Antibodies: Anti-Cyclin A2, anti-phospho-JAK2 (Tyr1007/1008), anti-phospho-STAT3 (Tyr705). Use anti-GAPDH or anti-Lamin B1 as a loading control.
  • Detection: Incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and image the membrane.

The proposed signaling pathway through which this compound acts in NSCLC cells is summarized below:

G This compound This compound (BRPF1 Inhibitor) BRPF1 BRPF1 Bromodomain This compound->BRPF1 Inhibits JAK2 JAK2 Phosphorylation BRPF1->JAK2 Suppresses STAT3 STAT3 Phosphorylation JAK2->STAT3 Activates CCNA2 CCNA2 (Cyclin A2) Expression STAT3->CCNA2 Promotes Effect G0/G1 Cell Cycle Arrest & Apoptosis CCNA2->Effect Drives

References

GSK6853 vs NI-57 BRPF1 inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison at a Glance

The table below summarizes the core characteristics of GSK6853 and NI-57 based on the available data.

Property This compound NI-57
Chemical Name Not specified in sources 4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide [1]
Molecular Weight 409.5 Da [2] 383.42 [1]
Target BRPF1 Bromodomain [3] [4] BRPF Bromodomains [1]
Primary Assay Potency (TR-FRET) IC₅₀ = 8 nM [4] IC₅₀ = 86 nM (KD from BROMOscan) [5] [6] [7]
Cellular Target Engagement (NanoBRET) IC₅₀ = 20 nM [4] IC₅₀ = 100 nM [3]
Selectivity >1600-fold selective for BRPF1 over other bromodomains in a 48-bromodomain panel [4] Demonstrated selectivity for BRPF1b over BRPF1a [5] [6] [7]

| Key Characteristics | - Superior BRPF1 inhibitor, suitable for in vivo studies [3]

  • Recommended cellular concentration ≤1 µM [4] | - Identified as part of a novel hit identification platform (BioPALS) [5] [7] |

Experimental Data & Protocols

The quantitative data in the table above is derived from several key experimental methodologies. Here is a brief overview of these protocols:

  • TR-FRET Assay: This assay is used to measure potency in a cell-free system. It typically involves a bromodomain protein, a fluorescently labeled acetylated peptide ligand, and a tracer that competes with the ligand for binding. Inhibition is measured by the reduction in fluorescence resonance energy transfer (FRET) [3] [4].
  • BROMOscan Assay: This is a competitive binding assay used to determine dissociation constants (KD) and profile selectivity across a large panel of bromodomains [3] [4].
  • Cellular NanoBRET Target Engagement: This cell-based assay assesses a compound's ability to engage with the target in a more physiologically relevant environment. It uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the displacement of a fluorescent probe from the bromodomain by the inhibitor [3] [8] [4].
  • Grating-Coupled Interferometry (GCI): A label-free biosensing technology used to resolve extremely rapid binding kinetics (association kₒₙ and dissociation kₒff rates), which are used to calculate the equilibrium binding constant (KD) [5] [6] [7].

Biological Context of BRPF1 Inhibition

To better understand the function of these inhibitors, the following diagram illustrates the role of BRPF1 and the mechanism of its inhibitors.

architecture cluster_complex MOZ/MORF Histone Acetyltransferase (HAT) Complex BRPF1 BRPF1 Scaffold Protein MOZ_MORF MOZ/MORF (Catalytic Subunit) BRPF1->MOZ_MORF ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 H3K14ac Histone H3K14ac BRPF1->H3K14ac Recruits Complex Oncogenes Oncogene Transcription (e.g., E2F2, EZH2) H3K14ac->Oncogenes Promotes Inhibitor This compound / NI-57 Inhibitor->BRPF1 Inhibits Binding

As shown above, BRPF1 acts as a critical scaffold for assembling the MOZ/MORF histone acetyltransferase complex [9] [4]. This complex acetylates histone H3 at lysine 14 (H3K14ac), an epigenetic mark that promotes the transcription of oncogenes like E2F2 and EZH2 [9]. By inhibiting BRPF1's bromodomain, compounds like this compound and NI-57 disrupt this pro-oncogenic signaling pathway.

Research has shown that this compound exerts anti-proliferative effects in non-small cell lung cancer (NSCLC) cells by suppressing the JAK2/STAT3 signaling axis and downregulating CCNA2 (Cyclin A2), leading to cell cycle arrest and apoptosis [10].

A Guide for Researcher Application

When deciding between these chemical tools, consider their distinct strengths:

  • This compound is a highly validated chemical probe. With its excellent potency and selectivity, it is the preferred tool for confidently attributing observed cellular phenotypes to BRPF1 bromodomain inhibition. The SGC, which disseminates high-quality chemical probes, recommends using it at concentrations not exceeding 1 µM to minimize off-target risks [4]. It has been successfully used to investigate BRPF1 function in various cancer models, including NSCLC [10].
  • NI-57 represents a valuable starting point. It serves as a potent and selective inhibitor, particularly useful for demonstrating selectivity over the closely related BRPF1a isoform [5] [7]. It exemplifies a novel chemotype identified through advanced AI-driven screening platforms, making it of interest for research into new inhibitor scaffolds [5].

References

Biological Role of BRPF1 and the Need for Selective Probes

Author: Smolecule Technical Support Team. Date: February 2026

BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a scaffolding protein essential for assembling the MOZ/MORF histone acetyltransferase (HAT) complexes [1]. These complexes play crucial roles in fundamental cellular processes like DNA repair, replication, and recombination [1]. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, an key step in epigenetic signaling [2] [3].

Studying the specific function of the BRPF1 bromodomain is challenging due to the high structural conservation across the human bromodomain family, which includes 61 modules in 46 proteins [4] [2]. Without highly selective tools, observed cellular effects could be attributed to off-target inhibition. GSK6853 was designed to meet this need, acting as a high-quality chemical probe to link biological phenotypes specifically to BRPF1 bromodomain inhibition [4] [3].

BRPF1_HAT_Complex BRPF1 in MYST HAT Complex MYST MYST HAT (MOZ/MORF) Complex Tetrameric HAT Complex MYST->Complex BRPF1 BRPF1 Scaffold BRPF1->Complex Histone Acetylated Histone BRPF1->Histone Bromodomain Recognition ING Tumor Suppressor ING ING->Complex EAF6 EAF6/EPC Subunit EAF6->Complex Processes Biological Processes: • DNA Repair • Transcription • Replication Complex->Processes

Quantitative Selectivity Profile of this compound

This compound demonstrates excellent potency for BRPF1 and remarkable selectivity over other bromodomains, as shown in the table below.

Bromodomain Target Assay Type Potency (IC₅₀ or Kd) Selectivity vs. BRPF1
BRPF1 TR-FRET (IC₅₀) [1] 8 nM -
BRPF1 BROMOscan (Kd) [1] 0.3 nM -
BRPF1 NanoBRET Cellular (IC₅₀) [1] 20 nM -
BRPF2/BRD1 TR-FRET (pIC₅₀) [4] ~5.1 ~90 to 125-fold
BRPF3 TR-FRET (pIC₅₀) [4] ~4.8 > 1,000-fold
BRD4 (BD1/BD2) TR-FRET (pIC₅₀) [4] [5] < 4.3 > 1,600-fold
All Other Bromodomains BROMOscan Panel (48 domains) [1] N/A > 1,600-fold

This compound also has an inactive control analog, GSK9311, which has 125 to 185-fold reduced potency in cell-free and cell-based assays [5]. Using this control is a best practice in chemical biology to help confirm that observed effects are due to on-target BRPF1 inhibition.

Key Experimental Methodologies

The selectivity profile of this compound was established using several well-regarded experimental techniques.

BROMOscan Binding Assay

This high-throughput method quantitatively measures the binding affinity of a compound across a panel of purified bromodomains. This compound was tested against 48 different bromodomains, and the results confirmed its high selectivity, showing significant binding only to BRPF1, BRPF2, and BRPF3 [1] [3].

TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to determine a compound's potency (IC₅₀) in displacing a fluorescent tracer from the bromodomain's binding pocket. The 8 nM IC₅₀ for BRPF1, measured by this method, confirms its high potency [1].

NanoBRET Cellular Target Engagement

The NanoBRET assay evaluates target engagement in a live-cell environment, confirming the cell permeability and intracellular activity. This compound demonstrated an IC₅₀ of 20 nM in this system, showing it effectively engages with its target in a more physiologically relevant setting [1].

Selectivity_Workflow This compound Selectivity Assessment Step1 1. Broad Screening (BROMOscan) Step2 2. Potency Measurement (TR-FRET) Step1->Step2 Identifies Primary Targets Step3 3. Cellular Engagement (NanoBRET) Step2->Step3 Confirms In Vitro Potency Step4 4. Selectivity Confirmation Step3->Step4 Validates Cellular Activity Panel 48 Bromodomain Panel Panel->Step1

Strategic Comparison and Probe Selection

For researchers studying non-BET bromodomains like BRPF1, this compound is considered part of a high-quality chemical probe set [3]. Its selectivity makes it superior to earlier, less optimized compounds like GSK5959, which had suboptimal physicochemical properties [4].

When using this compound in cell-based assays, it is recommended to use a concentration no higher than 1 µM to minimize the chance of off-target effects [1]. Always include the inactive control GSK9311 where possible to confirm the on-target nature of any phenotypic effects you observe [5].

References

GSK6853 BRPF1 BRPF2 BRPF3 selectivity data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Data

The selectivity profile of GSK6853 is established through robust biochemical and cellular assays.

  • TR-FRET Binding Assay: This assay measures the displacement of a fluorescent acetylated histone peptide from the bromodomain. The reported pIC50 value of 8.1 for BRPF1 corresponds to an IC50 of approximately 8 nM [1]. The significantly higher pIC50 values for BRPF1 compared to BRPF2 (5.1) and BRPF3 (4.8) demonstrate its high selectivity [1].
  • BROMOscan Profiling: This high-throughput platform quantitatively evaluates the binding of this compound against a panel of 48 bromodomains. The results confirm a Kd of 0.3 nM for BRPF1 and >1600-fold selectivity over all other bromodomains tested, providing a comprehensive selectivity map [1].
  • Cellular Target Engagement (NanoBRET): This assay demonstrates that this compound can enter cells and engage with its target in a live-cell environment. It achieves an IC50 of 20 nM in disrupting the interaction between BRPF1 and histones, confirming its cellular potency [1].

Comparison with Other BRPF Inhibitors

This compound is recognized as an improved chemical probe compared to earlier inhibitors. The table below compares it with other related compounds.

Compound Primary Target(s) Key Characteristics Note
This compound BRPF1 High potency & selectivity; suitable for cellular studies [1] Recommended probe
GSK5959 BRPF1 Good selectivity but suboptimal solubility & cellular activity [2] [3] Superseded by this compound [3]
NI-57 / OF-1 BRPF1, BRPF2, BRPF3 "Pan-BRPF" inhibitor; inhibits all three paralogs [4] [5] Non-selective
BAY-299 BRPF2, TAF1/TAF1L Selective for BRPF2 over BRPF1/3; dual inhibitor [4] [5] Different target profile

Biological Context of BRPF Proteins

BRPF1, BRPF2, and BRPF3 are scaffolding proteins that assemble different histone acetyltransferase (HAT) complexes [6] [4]:

  • BRPF1 is part of the MOZ/MORF HAT complex [6].
  • BRPF2 and BRPF3 are subunits of the HBO1 HAT complex [6].

These biological roles make them attractive targets for research, particularly in cancer [7] [6]. The following diagram illustrates the composition of these complexes.

brpf_complexes cluster_moz MOZ/MORF HAT Complex cluster_hbo1 HBO1 HAT Complex MOZ MOZ BRPF1 BRPF1 MOZ->BRPF1 MORF MORF HBO1 HBO1 BRPF2 BRPF2 HBO1->BRPF2 ING5 ING5 EAF6 EAF6 BRPF1->ING5 BRPF1->EAF6 BRPF2->ING5 BRPF2->EAF6 BRPF3 BRPF3 BRPF3->HBO1

Given its high selectivity and well-characterized profile, This compound is the preferred chemical probe for elucidating BRPF1-specific biology in cellular models. For studies requiring inhibition of all BRPF paralogs, a pan-BRPF inhibitor like NI-57 would be more appropriate [4] [5].

References

GSK6853 potency pIC50 8.1 TR-FRET validation

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Potency & Selectivity Profile

This table summarizes the core quantitative data that defines this compound's performance.

Assay Type Target / Parameter Result Significance / Context
Biochemical TR-FRET [1] [2] [3] BRPF1 (pIC₅₀) 8.1 Corresponds to an IC₅₀ of approximately 8 nM
BRPF2/3 (pIC₅₀) 5.1 / 4.8 Demonstrates significant selectivity over close family members
BRD4 BD1/2 (pIC₅₀) 4.7 / <4.3 Highly selective over BET family bromodomains
Biochemical Binding (BROMOscan) [2] BRPF1 (KD) 0.3 nM Confirms very high binding affinity in a panel of 48 bromodomains
Selectivity >1,600-fold
Cellular NanoBRET [1] [2] BRPF1B (IC₅₀) 20 nM Confirms potent cellular target engagement

Experimental Protocols for Key Assays

The validation of this compound relied on established biochemical and cellular techniques. Here are the core methodologies for the key experiments cited.

TR-FRET Target Engagement Assay

The Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is a biochemical method used to quantify the ability of this compound to disrupt the interaction between the BRPF1 bromodomain and acetylated histones [1].

  • Principle: The assay measures energy transfer from a Tb-chelate donor to a fluorescent acceptor when in close proximity. An inhibitor disrupts this interaction, reducing the FRET signal.
  • Workflow:
    • Incubation: BRPF1 bromodomain, a fluorescently-labeled acetylated histone peptide, and the test compound (this compound) are mixed.
    • TR-FRET Measurement: The plate is read using a plate reader with time-gated detection.
    • Data Analysis: The FRET ratio is calculated, and dose-response curves are generated to determine the pIC₅₀ value [1].

The following diagram illustrates the basic principle of this competitive TR-FRET assay:

G Compound This compound/Inhibitor BRPF1 BRPF1 Protein (Tb Donor) Compound->BRPF1  Binds Peptide Acetylated Histone Peptide (Fluorophore Acceptor) BRPF1->Peptide  Binds (No Inhibitor) Signal TR-FRET Signal BRPF1->Signal  Generates

NanoBRET Cellular Target Engagement

The Nano Bioluminescence Resonance Energy Transfer (NanoBRET) assay confirms that this compound engages its target inside live cells [1] [2] [4].

  • Principle: A BRPF1 protein fused to NanoLuc luciferase (donor) is expressed in cells. If a fluorescent tracer bound to BRPF1 is in close proximity, a BRET signal occurs. A competitive inhibitor displaces the tracer, reducing the signal.
  • Workflow:
    • Cell Preparation: Cells are transfected to express BRPF1-NanoLuc.
    • Tracer & Compound Incubation: Cells are treated with the fluorescent tracer and varying concentrations of this compound.
    • Signal Measurement: The BRET ratio is measured after adding the luciferase substrate.
    • Data Analysis: The decrease in BRET ratio is plotted to calculate the cellular IC₅₀ [2].

Biological Context of BRPF1 Inhibition

Understanding the biological role of BRPF1 helps contextualize the value of this compound as a chemical probe.

  • Function: BRPF1 is a scaffolding protein critical for assembling the MOZ/MORF histone acetyltransferase (HAT) complexes [2].
  • Pathway: These MYST-family HAT complexes add acetyl groups to histones, influencing processes like DNA repair, replication, and gene transcription [2].
  • Therapeutic Relevance: The MOZ protein is frequently involved in translocations found in Acute Myeloid Leukemia (AML), highlighting the pathway's importance in disease [2].

The diagram below illustrates the logical relationship and the point of inhibition by this compound:

G BRPF1 BRPF1 Bromodomain HAT_Complex MYST HAT Complex Assembly BRPF1->HAT_Complex HistoneAcetylation Histone Acetylation HAT_Complex->HistoneAcetylation DownstreamEffects Gene Transcription DNA Repair, Replication HistoneAcetylation->DownstreamEffects This compound This compound Inhibitor This compound->BRPF1  Inhibits

Key Comparison & Usage Considerations

  • Inactive Control: For rigorous experimental design, the structural analog GSK-9311 is recommended as an inactive negative control, as it has significantly reduced potency [5] [2].
  • Cellular Usage: To minimize potential off-target effects in cell-based assays, it is recommended not to exceed a concentration of 1 μM [2] [3].

References

GSK6853 thermal shift assay DSF binding confirmation

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 at a Glance

This compound is a potent and selective chemical probe for the BRPF1 bromodomain, developed to elucidate its biological role and therapeutic potential [1] [2]. The table below summarizes its key profiling data.

Property Value Assay/Method
BRPF1 Biochemical Potency (KD) 0.3 nM BROMOscan [2]
BRPF1 Biochemical Potency (IC50) 8 nM TR-FRET [2]
Cellular Target Engagement (IC50) 20 nM NanoBRET [2]
DSF Thermal Shift (ΔTm) +19.9 °C Differential Scanning Fluorimetry (DSF) [3]
Chrom logD at pH 7.4 2.0 Chromatographic measurement [2]
Solubility 140 μg/mL CLND (Chemiluminescent Nitrogen Detection) [2]

Comparison with Other BRPF Inhibitors

The table below compares this compound with other reported BRPF inhibitors to illustrate its performance profile.

Compound Primary Target(s) Reported DSF ΔTm Key Characteristics
This compound BRPF1 +19.9 °C [3] BRPF1-selective chemical probe; suitable for cellular studies [2] [4].
NI-57 Pan-BRPF (BRPF1/2/3) +17.0 °C [3] Pan-inhibitor from a quinolinone scaffold; useful for targeting all BRPF paralogs [5] [4].
BAY-299 BRPF2 & TAF1/TAF1L Data not available in search results First reported dual inhibitor; selective for BRPF2 over BRPF1/3 [5] [4].
OF-1 Pan-BRPF (BRPF1/2/3) Data not available in search results Pan-inhibitor from a benzimidazolone scaffold [5].

Thermal Shift Assay (DSF) Protocol

Thermal Shift Assays like DSF are widely used for hit confirmation in drug discovery [6]. The general workflow and key steps for DSF are as follows.

G A Prepare Reaction Mix B 1. Purified BRPF protein 2. Test compound (this compound) or control 3. Fluorescent dye (e.g., Sypro Orange) A->B C Apply Temperature Gradient B->C D Heat sample (e.g., 25°C to 95°C) Dye binds exposed hydrophobic regions of unfolding protein C->D E Monitor Fluorescence D->E F Measure fluorescence intensity at each temperature E->F G Analyze Melting Curves F->G H 1. Plot fluorescence vs. temperature 2. Calculate melting temperature (Tₘ) 3. Determine ΔTₘ (Tₘ,compound - Tₘ,control) G->H

  • Protein and Compound: The assay uses a purified recombinant BRPF1 bromodomain protein. This compound is tested alongside a DMSO control [6].
  • Fluorescent Dye: A dye like Sypro Orange is used. It is quenched in aqueous solution but becomes highly fluorescent when it binds to the hydrophobic patches of a protein as it unfolds [6].
  • Thermal Denaturation: The sample is heated gradually in a real-time PCR instrument. As the temperature increases, the protein unfolds [6].
  • Data Analysis: Fluorescence is plotted against temperature to generate a melt curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant positive ΔTm indicates that this compound stabilizes the BRPF1 protein, confirming binding [6] [3].

Cellular Target Engagement with CETSA

To confirm binding in a more physiologically relevant environment, the Cellular Thermal Shift Assay (CETSA) is used [6] [7]. The workflow for this method is outlined below.

G A1 Treat Intact Cells B1 Incubate cells with this compound (Allows cellular uptake and target engagement) A1->B1 C1 Apply Heat & Lyse Cells B1->C1 D1 Heat aliquots at different temperatures Rapidly freeze/thaw to lyse cells C1->D1 E1 Separate Soluble Protein D1->E1 F1 Centrifuge to remove denatured and aggregated proteins E1->F1 G1 Detect Remaining Target Protein F1->G1 H1 Quantify soluble BRPF1 protein via Western Blot or Mass Spectrometry G1->H1

For this compound, a related cellular target engagement assay (NanoBRET) demonstrated potent activity, confirming that the compound not only binds to the isolated protein but also engages its target inside living cells [2].

Key Considerations for Your Research

When working with these assays, keep the following in mind:

  • DSF Considerations: Buffer composition and additives can significantly impact results. Detergents or viscous agents may interfere with the fluorescent dye [6]. Always visually inspect melt curves for irregularities that could indicate compound interference, such as intrinsic fluorescence or precipitation [6].
  • CETSA Advantages and Limitations: CETSA confirms target engagement in a native cellular environment, which accounts for membrane permeability and intracellular compound behavior [7]. A lack of stabilization in CETSA but a positive result in DSF may suggest poor cellular uptake of the compound [6].
  • Corroborating Evidence: The potent activity of this compound is confirmed through multiple, orthogonal methods. The strong ΔTm in DSF aligns with its low nanomolar affinity in biochemical (BROMOscan, TR-FRET) and cellular (NanoBRET) assays, providing a consistent and robust profile [2] [3].

References

GSK6853 ligand-observed NMR binding topology

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 and BRPF1b Inhibitor Profiling

Table 1: Biophysical and Biochemical Profile of BRPF1b Inhibitors

Compound Molecular Weight (g/mol) KD (μM) Association Rate (ka, M⁻¹s⁻¹) Dissociation Rate (kd, s⁻¹) Thermal Shift (ΔTm, °C) Ligand-Observed NMR Binding
This compound 409 0.078 1.3 x 10⁶ 0.01 +19.9 Not Determined (n.d.) [1]
NI-57 383 0.086 1.9 x 10⁷ 0.16 +17.0 n.d. [1]
Compound 1 448 44 4.6 x 10⁴ 2.0 +7.2 Yes [1]
Compound 2 431 46 4.8 x 10⁴ 2.2 -6.3 Yes [1]
Compound 3 367 61 3.5 x 10⁴ 2.0 +7.1 Insoluble [1]
Compound 4 369 128 3.0 x 10⁴ 2.1 +10.6 Yes [1]
Compound 5 354 186 8.4 x 10³ 1.6 +4.6 Yes [1]

Experimental Workflow for Hit Identification and Validation

G BRPF1b Hit Identification Workflow START Start: Virtual Screen AI AI-Driven Virtual Screening (MolPAL) START->AI GCI Primary Confirmation: Grating-Coupled Interferometry (GCI) AI->GCI DSF Orthogonal Confirmation: Differential Scanning Fluorimetry (DSF) GCI->DSF NMR Binding Topology: Ligand-Observed NMR DSF->NMR ADMET ADMET Profiling NMR->ADMET

Methodology of Key Techniques:

  • AI-Driven Virtual Screening (MolPAL): This initial step used the MolPAL algorithm to perform a structure-based virtual screen of 24.6 million compounds. The algorithm predicts docking scores from molecular fingerprints and docks only about 1% of the entire library to efficiently identify high-ranking candidates. For BRPF1b, this process yielded 51 virtual hits for experimental testing [1] [2].
  • Primary Confirmation with Grating-Coupled Interferometry (GCI): The 51 virtual hits were experimentally screened at 100 μM using label-free GCI. This technique provides high-resolution data on binding kinetics (association ka and dissociation kd rates). This primary screen identified 36 binders, and subsequent multicycle kinetics confirmed 20 compounds with KD < 250 μM [1] [2].
  • Orthogonal Confirmation with Differential Scanning Fluorimetry (DSF): The 36 hits from GCI were further validated using DSF. A significant thermal shift (ΔTm > ±4 °C) indicates a stable interaction with the target protein. Thirteen compounds met this criterion, providing orthogonal confirmation of binding [1] [2].
  • Ligand-Observed NMR for Binding Topology: From the above steps, a prioritized list of hits (like Compounds 1-5) was analyzed using ligand-observed NMR. The specific methodology, while not exhaustively detailed, is reported to have included 1D, STD, waterLOGSY, and CPMG acquisition methods in both the presence and absence of the BRPF1b protein [1] [2]. For several ligands, this analysis allowed researchers to infer the binding topology based on specific chemical shift changes, which helped verify the docking poses predicted by the MolPAL algorithm [1]. The 1D 1H NMR spectra for Compound 5, for example, showed clear peak changes upon addition of the BRPF1b protein [1].

This compound as a Benchmark Tool

While direct NMR binding topology data for this compound is not available in the search results, this compound is well-established in the literature as a highly potent and selective chemical probe for the BRPF1 bromodomain [3]. Its strong binding affinity (KD = 0.078 μM) and significant stabilization of the protein (ΔTm = +19.9°C) make it a benchmark against which new hits (like Compounds 1-5) are compared [1]. Its mechanism of action has been independently validated in cancer models, where it inhibits non-small cell lung cancer (NSCLC) cell proliferation by disrupting the JAK2/STAT3 signaling pathway and suppressing CCNA2, leading to cell cycle arrest [4].

The diagram below summarizes this mechanism of action based on the findings from preclinical studies [4].

G This compound Mechanism in NSCLC Cells This compound This compound inhibits BRPF1b JAK2 Inhibition of JAK2/ STAT3 signaling This compound->JAK2 CCNA2 Suppression of CCNA2 (Cyclin A2) JAK2->CCNA2 Arrest G0/G1 Cell Cycle Arrest CCNA2->Arrest Apoptosis Stimulation of Apoptosis Arrest->Apoptosis

Key Comparisons and Conclusions

  • Affinity vs. Novel Chemotypes: this compound and NI-57 are mature, high-affinity tools (nanomolar KD), while the newer hits (Compounds 1-5) are weaker, micromolar binders. The value of these new compounds lies in their novel chemotypes, which provide fresh starting points for medicinal chemistry optimization [1] [2].
  • Role of Ligand-Observed NMR: In this context, ligand-observed NMR served as a crucial validation step to confirm binding and provide initial insights into the binding mode of the newly discovered hits. Its application to a well-characterized probe like this compound may be redundant, as its binding mode has likely been elucidated via more definitive methods like X-ray crystallography [3].
  • Workflow Efficiency: The integrated AI-to-NMR workflow demonstrated a very high hit rate (39%), showcasing its power to rapidly identify and characterize new binders for challenging targets like BRPF1b [1].

References

GSK6853 Grating-Coupled Interferometry GCI kinetics

Author: Smolecule Technical Support Team. Date: February 2026

GCI Technology Comparison

The table below summarizes how Grating-Coupled Interferometry (GCI) compares to other common label-free biosensor technologies, based on manufacturer specifications and recent application studies [1].

Feature Grating-Coupled Interferometry (GCI) Surface Plasmon Resonance (SPR) Biolayer Interferometry (BLI)
Detection Principle Waveguide interferometry; measures phase shift in an evanescent field [1]. Measures change in refractive index at a metal surface [1]. Analyzes interference pattern of white light reflected from two surfaces [1].
Sensitivity Very high (<0.01 pg/mm²); suitable for fragments and small molecules [1] [2]. High Moderate
Kinetic Range (off-rates) Broad (up to kd = 10 s⁻¹) [1]. Limited (up to kd = 1 s⁻¹) [1]. Narrow (up to kd = 0.1 s⁻¹) [1].
Measurement Conditions Flow-based system [1]. Flow-based system [1]. Dip-and-read format, no microfluidics [1].
Application Flexibility Suitable for a wide range, from small molecules to viruses in crude samples [1]. Limited suitability for fragments, viruses, and complex matrices [1]. Limited suitability for peptides, proteins, and viruses [1].

GCI Kinetic Data for BRPF1b Inhibitors

Compound Molecular Weight (g/mol) KD (μM) Association Rate (ka) (M⁻¹s⁻¹) Dissociation Rate (kd) (s⁻¹)
GSK6853 409 0.078 1.3 x 10⁶ 0.01
NI-57 383 0.086 1.9 x 10⁷ 0.16
Compound 1 448 44 4.6 x 10⁴ 2.0
Compound 2 431 46 4.8 x 10⁴ 2.2
Compound 5 354 186 8.4 x 10³ 1.6

Experimental Workflow for Hit Identification with GCI

Start Start: Virtual Library (24.6 million compounds) AI AI-Driven Virtual Screen (MolPAL) Start->AI VirtualHits 51 Virtual Hits AI->VirtualHits GCI Primary Confirmation (GCI Screening) VirtualHits->GCI ConfirmedHits 36 Primary Hit Binders GCI->ConfirmedHits Ortho Orthogonal Validation (DSF, NMR, ADMET) ConfirmedHits->Ortho FinalHits Prioritized Hit List Ortho->FinalHits

Key Experimental Method Details

For researchers looking to implement similar studies, here are the core methodological details from the studies cited above:

  • Ligand Immobilization: The BRPF1b bromodomain was immobilized on a GCI sensor chip (likely a polycarboxylate surface) to create the binding surface [3] [1].
  • Analyte Running: The 51 virtual hit compounds were screened as analytes at a single concentration of 100 μM using the waveRAPID pulsing method [3] [4]. This method pulses the sample over the sensor surface at increasing durations, enabling efficient determination of binding kinetics from a single injection [3].
  • Data Analysis: Binding kinetics (association rate ka, dissociation rate kd, and equilibrium dissociation constant KD) were determined through multicycle kinetics analysis for confirmed hits [3].

References

Orthogonal Binding Validation for BRPF1b Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biophysical and biochemical methods used for the orthogonal validation of BRPF1b binders, including the well-characterized inhibitor GSK6853 and several novel hits [1].

Method Purpose in Validation Workflow Key Quantitative Data for this compound Key Quantitative Data for Novel Hits (e.g., Compound 5)
AI-Driven Virtual Screening (MolPAL) Initial hit identification from millions of compounds; predicts binding pose. N/Applies (used as a reference standard) 51 virtual hits identified from ~25 million compounds [1].
Grating-Coupled Interferometry (GCI) Primary confirmation of binding; measures binding affinity (KD) and kinetics (ka, kd). KD = 0.078 μM; ka = 1.3 x 10⁶ M⁻¹s⁻¹; kd = 0.01 s⁻¹ [1] For Compound 5: KD = 186 μM; ka = 8.4 x 10³ M⁻¹s⁻¹; kd = 1.6 s⁻¹ [1]
Differential Scanning Fluorimetry (DSF) Orthogonal confirmation of binding through protein thermal stability shift (ΔTm). ΔTm = +19.9 °C [1] For Compound 5: ΔTm = +4.6 °C [1]
Ligand-Observed NMR Further verification of binding and analysis of binding topology. Not Determined (n.d.) for this compound in this study [1] Binding confirmed for Compound 5 via 1D, STD, waterLOGSY, and CPMG methods [1]
Cellular Target Engagement (NanoBRET) Confirms functional binding and inhibition in a cellular context. IC₅₀ = 20 nM [2] Not reported for novel hits in the searched results [1]
Selectivity Profiling Assesses specificity against related biological targets. >1600-fold selectivity over 48 other bromodomains [2] Selectivity demonstrated for BRPF1b over BRPF1a [1]
ADMET Profiling Evaluates drug-like properties for development potential. Not fully detailed in searched results; in vivo PK data available [2] Promising metabolic stability shown in human liver microsomes and hepatocytes for several hits [1]

Experimental Protocols for Key Methods

Here are the core methodologies for the main experimental techniques used in the orthogonal validation.

  • Grating-Coupled Interferometry (GCI): This label-free biosensing technique measures binding by detecting changes in the refractive index near a sensor surface. In the cited study, the waveRAPID (Repeated Analyte Pulses of Increasing Duration) protocol was used. A single concentration of the compound (100 μM for novel hits) was pulsed over the immobilized BRPF1b protein at increasing durations. This method provides direct data on association and dissociation rates, from which the equilibrium binding constant (KD) is calculated [1].

  • Differential Scanning Fluorimetry (DSF): This method detects ligand binding by measuring shifts in the protein's thermal denaturation temperature (Tm). The binding of a stabilizing ligand increases the protein's thermal stability, resulting in a positive ΔTm. In the validation workflow, the primary hits from GCI were tested at 100 μM, and a thermal shift exceeding ±4 °C was considered a strong indicator of binding [1].

  • Ligand-Observed NMR: This technique verified binding and inferred binding topology for prioritized hits. A consensus approach was used, employing multiple acquisition methods including 1D proton NMR, Saturation Transfer Difference (STD), waterLOGSY, and Carr-Purcell-Meiboom-Gill (CPMG). Binding was confirmed by comparing the NMR spectra of the compound in the presence and absence of the BRPF1b protein [1].

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow integrating these orthogonal methods, from initial virtual screening to final hit confirmation.

G Start Virtual Compound Library (~25 million compounds) VS AI-Driven Virtual Screening (MolPAL) Start->VS VirtualHits 51 Virtual Hits VS->VirtualHits GCI Primary Confirmation (Grating-Coupled Interferometry) VirtualHits->GCI PrimaryHits 36 Primary Binders GCI->PrimaryHits DSF Orthogonal Confirmation (Differential Scanning Fluorimetry) PrimaryHits->DSF OrthoHits 13 Compounds with Significant ΔTm DSF->OrthoHits NMR Binding Topology (Ligand-Observed NMR) OrthoHits->NMR ADMET ADMET Profiling NMR->ADMET ConfirmedHits Prioritized Hit List ADMET->ConfirmedHits

Key Takeaways for Researchers

Based on the gathered data, here are the core strengths of the orthogonal validation approach for epigenetic targets like BRPF1b.

  • A Multi-Technique Approach is Crucial: Relying on a single assay can be misleading. This workflow demonstrates that combining methods with different physical principles (like GCI for kinetics and DSF for thermal stability) provides a much more robust validation of true binding and helps rule out false positives from compound interference [1].
  • Bridge In Silico and In Vitro Findings: The workflow successfully connects AI-based predictions with experimental biophysical data. The binding poses predicted by MolPAL were later verified using ligand-observed NMR, creating a closed loop from virtual screening to experimental confirmation [1].
  • Context of this compound: In these studies, this compound is not the molecule being discovered but is used as a reference standard—a high-quality chemical probe with well-established potency and selectivity. Its data serves as a benchmark (a "gold standard") against which new hits are compared to assess their quality [1] [2].

References

GSK6853 chemoproteomic competition binding data

Author: Smolecule Technical Support Team. Date: February 2026

GSK6853 Chemoproteomic & Key Binding Data

The core quantitative data for this compound, particularly from chemoproteomic competition binding assays, is summarized in the table below.

Assay Type Experimental Description Result Citation
Chemoproteomic Competition Binding Binding to full-length endogenous BRPF1 in HUT-78 cell lysate pIC50 = 8.6 nM [1]
TR-FRET Assay In vitro potency against BRPF1 bromodomain IC50 = 8 nM [1]
NanoBRET Cellular Target Engagement Dose-dependent displacement of BRPF1B from histone H3.3 in cells IC50 = 20 nM [1]
BROMOscan Selectivity Panel Binding affinity (Kd) for BRPF1 across 48 bromodomains Kd = 0.3 nM; >1600-fold selectivity over all other bromodomains [1]

Experimental Protocol: Chemoproteomic Competition Binding

The methodology for the key chemoproteomic competition binding assay, as referenced, can be summarized as follows [1]:

  • Objective: To evaluate the binding of this compound to full-length, endogenous BRPF1 protein in a complex cellular milieu.
  • Sample Preparation: The assay was performed using lysates from HUT-78 cells (a human T-cell lymphoblast cell line).
  • Procedure: The lysates were exposed to this compound in a competition binding format. The specific technology platform used for this analysis was a chemoproteomic competition binding assay, which typically involves immobilizing broad-spectrum probes on a solid support to capture bromodomain proteins from the lysate. The ability of this compound to compete with this probe for binding to BRPF1 is then quantified.
  • Key Outcome: The assay confirmed potent and selective engagement of the endogenous BRPF1 target by this compound in a native cellular environment.

Biological Context of BRPF1 Inhibition

To understand the function of this compound's target, the following diagram illustrates the role of BRPF1 as a scaffolding protein and how its inhibition impacts the MOZ/MORF histone acetyltransferase (HAT) complex.

G cluster_myst MOZ/MORF HAT Complex MOZ_MORF MOZ or MORF (Catalytic HAT Subunit) AcetylGroup Acetyl Group Transfer MOZ_MORF->AcetylGroup BRPF1 BRPF1 (Scaffolding Protein) BRPF1->MOZ_MORF ING ING (Tumor Suppressor) BRPF1->ING EAF6 EAF6 (Scaffold Subunit) BRPF1->EAF6 Histone Histone H3 AcetylatedHistone Acetylated Histone H3 BRPF1_Binding BRPF1 Bromodomain Binding to Acetylated Lysine AcetylatedHistone->BRPF1_Binding This compound This compound (Inhibitor) This compound->BRPF1 AcetylGroup->AcetylatedHistone BRPF1_Binding->BRPF1

This diagram shows that BRPF1 proteins are crucial scaffolding subunits for assembling the tetrameric MOZ/MORF HAT complexes [1]. These complexes are responsible for acetylating histones. The BRPF1 bromodomain specifically binds to acetylated lysine residues on histones. By inhibiting this binding, this compound disrupts the function of the complex [1] [2]. These complexes play vital roles in fundamental nuclear processes like transcription activation, DNA repair, and replication, and MOZ is frequently involved in acute myeloid leukemia (AML) [1].

This compound as a Chemical Probe

Based on the available data, this compound meets the key criteria for a high-quality chemical probe [3]:

  • High Potency: Demonstrates low nanomolar activity in both biochemical (IC50 = 8 nM) and cellular (IC50 = 20 nM) assays [1].
  • Exceptional Selectivity: Shows over 1600-fold selectivity for BRPF1 over other bromodomains in a broad panel screen [1].
  • Cellular Target Engagement: Validated to engage with its endogenous target in cells at low concentrations [1].
  • Available Negative Control: A negative control compound, GSK9311, is available to help confirm that observed effects are due to BRPF1 inhibition [1].

For researchers, it is recommended to use this compound at a concentration no higher than 1 μM in cell-based assays to minimize the potential for off-target effects [1] [4].

Finding Comparisons and Further Information

The search results I obtained lack head-to-head experimental data comparing this compound to other BRPF1 inhibitors like GSK5959. For a complete comparison, I suggest you:

  • Consult Specialized Databases: The Structural Genomics Consortium (SGC) website provides detailed information on chemical probes, and resources like the Chemical Probes Portal offer peer-reviewed assessments and comparisons.
  • Search Scientific Literature: A thorough search on platforms like PubMed using terms such as "BRPF1 inhibitor comparison," "BRPF2/BRD1 probe," or "OF-1 BAZ2A inhibitor" may yield review articles or original research containing the direct comparative data you need.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.21138974 g/mol

Monoisotopic Mass

409.21138974 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxidanylidene-benzimidazol-5-yl]-2-methoxy-benzamide

Dates

Last modified: 08-15-2023
GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain

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